4-(6-Hydrazinylpyrimidin-4-yl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-morpholin-4-ylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-12-7-5-8(11-6-10-7)13-1-3-14-4-2-13/h5-6H,1-4,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDNLTCJJYYYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539192 | |
| Record name | 4-(6-Hydrazinylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5767-36-2 | |
| Record name | 4-(6-Hydrazinyl-4-pyrimidinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5767-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Morpholin-4-ylpyrimidin-4-yl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005767362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(6-Hydrazinylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(6-hydrazinopyrimidin-4-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(6-Hydrazinylpyrimidin-4-yl)morpholine chemical structure and properties
An In-depth Technical Guide to 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound. It is intended for an audience with a technical background in chemistry and pharmacology.
Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a morpholine and a hydrazine group. The morpholine moiety is a known pharmacophore that can modulate pharmacokinetic properties, while the pyrimidine and hydrazine components are common in biologically active molecules.[1][2]
The canonical SMILES representation of the molecule is C1COCCN1C2=NC=NC(=C2)NN.[3]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (6-morpholin-4-ylpyrimidin-4-yl)hydrazine | [4] |
| CAS Number | 5767-36-2 | [3] |
| Molecular Formula | C₈H₁₃N₅O | [3][4] |
| Molecular Weight | 195.22 g/mol | [5][6] |
| InChI Key | XWDNLTCJJYYYCI-UHFFFAOYSA-N |[3][5] |
Physicochemical and Computed Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Below is a summary of the known and computed properties for this compound.
Table 2: Physicochemical and Computed Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid (presumed) | General chemical knowledge |
| Purity | ≥96% | [3][5] |
| Storage Conditions | Ambient temperatures | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 76.3 Ų | [3] |
| Complexity | 173 |[3] |
Synthesis and Manufacturing
The synthesis of this compound typically involves a nucleophilic substitution pathway. A common route starts with a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. The synthesis proceeds in a stepwise manner where the chlorine atoms are substituted by morpholine and then hydrazine.
Key Precursors:
-
4-(6-Chloro-4-pyrimidinyl)morpholine (CAS: 22177-92-0)[3][4]
-
4-Chloro-6-hydrazinylpyrimidine (CAS: 5767-35-1)[4]
-
4,6-Dichloropyrimidine (CAS: 1193-21-1)[4]
General Synthetic Workflow:
The following diagram illustrates a plausible synthetic route. The reaction involves the sequential displacement of chloride ions from a dichloropyrimidine core. The first substitution with morpholine is followed by a reaction with hydrazine hydrate to yield the final product.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: General Synthesis of Morpholino-Pyrimidine Derivatives
While a specific protocol for the title compound is not detailed in the literature, a general method for analogous structures can be adapted.[2]
-
Step 1: Synthesis of Intermediate: To a solution of 4,6-dichloropyrimidine (1 mmol) in acetonitrile (CH₃CN), add a base such as potassium carbonate (K₂CO₃) and triethylamine (1 mmol).
-
Add morpholine (1 mmol) to the mixture.
-
Reflux the reaction mixture for approximately 24 hours, monitoring progress with thin-layer chromatography (TLC).
-
Upon completion, purify the intermediate product, 4-(6-chloro-4-pyrimidinyl)morpholine, using column chromatography.
-
Step 2: Synthesis of Final Product: React the purified intermediate (1 mmol) with hydrazine hydrate under reflux conditions.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the final product, this compound, can be isolated and purified through recrystallization or column chromatography.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[2]
Biological Activity and Potential Applications
The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry, known for improving the pharmacokinetic profile and potency of drug candidates.[1] Derivatives of morpholine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][7]
Although specific bio-activity data for this compound is limited, its structural components suggest several potential therapeutic applications. For instance, related 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives have shown potent cytotoxic activities against various cancer cell lines, including H460, HT-29, and MDA-MB-231.[7][8] The hydrazine moiety makes this compound a useful building block for synthesizing more complex molecules like pyrazolines, which are also known for a broad spectrum of biological activities such as antidepressant, anticonvulsant, and anti-inflammatory properties.[9][10][11]
Potential Mechanism of Action: Kinase Inhibition
Many morpholine-containing compounds function as kinase inhibitors.[1] The morpholine ring can form critical hydrogen bonds and interact with the target protein, enhancing binding affinity. Pyrimidine scaffolds are also central to many kinase inhibitors. It is plausible that this compound or its derivatives could target signaling pathways like PI3K/Akt/mTOR, which is frequently dysregulated in cancer.[7]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity, a standard MTT assay could be performed.
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound.
Spectral Data Analysis
The structural confirmation of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the proton and carbon framework of the molecule. The spectra of N-substituted morpholines typically show characteristic shifts for the methylene protons adjacent to the nitrogen and oxygen atoms.[12][13]
-
Infrared (IR) Spectroscopy: IR analysis would identify key functional groups. Expected characteristic absorption bands would include N-H stretching for the hydrazine group and C-N and C-O stretching for the morpholine and pyrimidine rings.[14]
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.[14][15]
Safety and Handling
No specific Safety Data Sheet (SDS) is available for this compound. However, safety precautions can be inferred from the parent compound, morpholine, and general laboratory safety practices for handling heterocyclic amines and hydrazines.[16][17] This information should be used as a guideline, and a full risk assessment should be conducted before handling.
Table 3: General Safety and Handling Precautions (based on Morpholine)
| Category | Recommendation | Source(s) |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [16][18] |
| Handling | Use only under a chemical fume hood. Do not breathe mist/vapors. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [16][17][18] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area. | [16][18] |
| Spill Response | Evacuate personnel. Remove all sources of ignition. Soak up with inert absorbent material and place in suitable, closed containers for disposal. | [16][18] |
| Hazards | Based on morpholine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. |[18] |
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure, combining the privileged morpholine scaffold with reactive pyrimidine and hydrazine moieties, makes it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. Further research is warranted to fully elucidate its biological activity profile and explore its utility in drug discovery programs.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-(6-Hydrazino-4-pyrimidinyl)Morpholine | CAS#:5767-36-2 | Chemsrc [chemsrc.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. chemos.de [chemos.de]
- 18. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 4-(6-hydrazinylpyrimidin-4-yl)morpholine and its derivatives. This class of compounds has garnered significant interest within the scientific community, particularly for its potential applications in drug discovery and development, owing to its diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visualization of key processes.
Core Synthesis: this compound
The synthesis of the core scaffold, this compound, is typically achieved through a two-step process commencing from a dihalogenated pyrimidine. The initial step involves a nucleophilic substitution of one halogen atom with morpholine, followed by the substitution of the second halogen with hydrazine.
Synthesis of the Precursor: 4-(6-Chloropyrimidin-4-yl)morpholine
The precursor, 4-(6-chloropyrimidin-4-yl)morpholine, is synthesized via the reaction of a dichloropyrimidine with morpholine. A general procedure is outlined below, based on established methodologies for similar substitutions.[1]
Experimental Protocol:
-
Materials: 4,6-Dichloropyrimidine, Morpholine, Triethylamine (TEA), and an appropriate solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen solvent.
-
Add morpholine (1 equivalent) and triethylamine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for a specified duration, typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is then purified, commonly by column chromatography, to yield pure 4-(6-chloropyrimidin-4-yl)morpholine.
-
Synthesis of this compound
The final step involves the nucleophilic substitution of the remaining chlorine atom with hydrazine hydrate. This is a standard method for the introduction of a hydrazinyl group onto a heterocyclic ring.
Experimental Protocol:
-
Materials: 4-(6-Chloropyrimidin-4-yl)morpholine, Hydrazine hydrate, and a suitable solvent like ethanol or isopropanol.
-
Procedure:
-
Dissolve 4-(6-chloropyrimidin-4-yl)morpholine (1 equivalent) in the chosen solvent.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is typically triturated with a non-polar solvent, filtered, and dried to afford this compound.
-
Caption: Synthetic pathway for this compound.
Synthesis of Derivatives
The hydrazinyl group of the core molecule is a versatile functional handle for the synthesis of a wide array of derivatives. Common derivatization strategies include condensation with aldehydes and ketones to form hydrazones, and acylation with acid chlorides or anhydrides to form hydrazides. These derivatives often exhibit a broad spectrum of biological activities.
General Procedure for Hydrazone Derivatives
Experimental Protocol:
-
Materials: this compound, a selected aldehyde or ketone, a catalytic amount of acetic acid, and a solvent such as ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the aldehyde or ketone (1 equivalent) and a few drops of glacial acetic acid.
-
The mixture is typically stirred at room temperature or gently heated.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the product often precipitates from the solution and can be collected by filtration. If not, the solvent is removed, and the crude product is purified.
-
Biological Activities and Derivatives Data
Derivatives of this compound have been investigated for various therapeutic applications, most notably as anticancer and anti-inflammatory agents.[1][2] The morpholine and pyrimidine moieties are known pharmacophores that contribute to the biological activity of many compounds.[2][3]
Anticancer Activity
Several studies have reported the synthesis of pyrimidine-morpholine hybrids and their evaluation as antiproliferative agents.[2][4] The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes in cancer cell proliferation, such as thymidylate synthase.[2]
Table 1: Cytotoxic Activity of Pyrimidine-Morpholine Hybrids
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 2g | 1-(4-(trifluoromethyl)benzyl) | SW480 | 5.10 ± 2.12 | [4] |
| 2g | 1-(4-(trifluoromethyl)benzyl) | MCF-7 | 19.60 ± 1.13 | [4] |
| 2h | 1-(4-nitrobenzyl) | SW480 | 11.70 ± 1.85 | [4] |
| 2h | 1-(4-nitrobenzyl) | MCF-7 | 35.40 ± 2.01 | [4] |
Anti-inflammatory Activity
Certain derivatives have been synthesized and evaluated for their anti-inflammatory properties. For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]
Table 2: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives
| Compound ID | Modification | Inhibition of NO Production | Reference |
| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | Active at non-cytotoxic concentrations | [1] |
| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | Active at non-cytotoxic concentrations | [1] |
Experimental Workflows and Signaling Pathways
The evaluation of the biological activity of these compounds involves a series of in vitro assays. A common workflow for assessing anticancer activity is presented below.
References
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Emergence of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine as a Kinase Inhibitor: A Mechanistic Overview
For Immediate Release
In the landscape of targeted cancer therapy, the pyrimidine scaffold has proven to be a cornerstone in the design of potent and selective kinase inhibitors. The novel compound, 4-(6-hydrazinylpyrimidin-4-yl)morpholine, represents a promising iteration within this class, leveraging key structural motifs to potentially achieve significant anti-proliferative effects. This technical guide provides an in-depth analysis of the putative mechanism of action of this compound as a kinase inhibitor, drawing upon the well-established principles of related morpholino-pyrimidine compounds. While direct experimental data for this specific molecule is not yet widely available in published literature, this paper will construct a robust hypothetical framework based on extensive research into its structural analogues.
Core Scaffold and Mechanism of Inhibition
The this compound molecule integrates two key pharmacophores: a pyrimidine core and a morpholine ring. This combination is characteristic of a significant number of kinase inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4][5][6][7] The morpholine moiety is frequently observed to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the catalytic domain.[2][6] This interaction is crucial for the stable binding and subsequent inhibition of the enzyme's catalytic activity.
The pyrimidine core serves as a versatile scaffold for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The presence of a hydrazinyl group at the 6-position of the pyrimidine ring is a noteworthy feature. While less common than other substitutions, the introduction of hydrazine or hydrazone moieties in related compounds has been shown to contribute to cytotoxic activity.[8]
Based on the structure-activity relationships (SAR) of analogous compounds, this compound is predicted to be an ATP-competitive inhibitor. This mode of action involves the inhibitor molecule occupying the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP, and blocking the phosphorylation of downstream target proteins.
The PI3K/Akt/mTOR Signaling Pathway: A Likely Target
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. Numerous inhibitors with a morpholino-pyrimidine core have demonstrated potent inhibition of key kinases within this pathway, particularly PI3K and mTOR.[2][3][4][5][6][7]
Given its structural features, it is highly probable that this compound targets one or more kinases in the PI3K/Akt/mTOR pathway. The following diagram illustrates the likely points of inhibition within this cascade.
Figure 1. Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Analysis: A Predictive Framework
While specific IC50 values for this compound are not available, we can extrapolate a potential inhibitory profile based on data from structurally related compounds. The following table summarizes typical IC50 values for morpholino-pyrimidine derivatives against key kinases in the PI3K/Akt/mTOR pathway.
| Kinase Target | Representative IC50 Range (nM) | Reference Compound Class |
| PI3Kα | 1 - 100 | Thieno[3,2-d]pyrimidines, Pyrimidines |
| PI3Kβ | 10 - 500 | Thieno[2,3-d]pyrimidines |
| PI3Kδ | 5 - 200 | Morpholinopyrimidines |
| PI3Kγ | 10 - 300 | Thieno[2,3-d]pyrimidines |
| mTOR | 1 - 200 | Pyrazolopyrimidines, Thienopyrimidines |
Table 1. Representative inhibitory concentrations for morpholino-pyrimidine kinase inhibitors.
It is plausible that this compound exhibits dual inhibitory activity against both PI3K and mTOR, a characteristic that is often sought after to overcome resistance mechanisms that can arise from targeting a single node in the pathway.
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following outlines standard experimental protocols that would be employed.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Purified recombinant kinase, biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.
-
Procedure:
-
The kinase reaction is performed in a microplate by incubating the kinase, substrate, ATP, and varying concentrations of the inhibitor.
-
The reaction is stopped, and the detection reagents (lanthanide-labeled antibody and streptavidin-allophycocyanin) are added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phosphorylation Assay
Objective: To assess the ability of the compound to inhibit the phosphorylation of downstream targets in a cellular context.
Methodology: Western blotting is a standard technique for this purpose.
-
Cell Culture: Cancer cell lines with a constitutively active PI3K/Akt/mTOR pathway are cultured.
-
Treatment: Cells are treated with varying concentrations of the inhibitor for a specified time.
-
Lysis and Protein Quantification: Cells are lysed, and the protein concentration of the lysates is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-S6K, S6K).
-
Detection: Membranes are incubated with secondary antibodies conjugated to a reporter enzyme (e.g., HRP), and the signal is detected by chemiluminescence.
Figure 2. Workflow for cellular phosphorylation analysis by Western blotting.
Conclusion and Future Directions
While the precise molecular targets and inhibitory profile of this compound await empirical validation, its structural characteristics strongly suggest its role as a kinase inhibitor, likely targeting the PI3K/Akt/mTOR signaling pathway. The morpholino-pyrimidine scaffold provides a well-validated foundation for potent kinase inhibition, and the inclusion of a hydrazinyl moiety may confer unique properties. Future research should focus on comprehensive in vitro kinase screening, cellular assays to confirm pathway inhibition, and ultimately, in vivo studies to evaluate its therapeutic potential. The insights gained from such studies will be invaluable in determining the clinical promise of this and related compounds in the ongoing development of targeted cancer therapies.
References
- 1. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-(6-Hydrazinylpyrimidin-4-yl)morpholine. Due to the limited availability of specific experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of its constituent chemical moieties—the morpholine and pyrimidine rings. It also outlines a general synthetic approach and discusses the potential biological significance of this class of compounds, offering a valuable resource for researchers engaged in medicinal chemistry and drug discovery.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | Pyrimidine C2-H |
| ~6.0 | s | 1H | Pyrimidine C5-H |
| ~4.2 (broad) | s | 2H | Hydrazinyl -NH₂ |
| ~3.7 | t | 4H | Morpholine -CH₂-O- |
| ~3.5 | t | 4H | Morpholine -CH₂-N- |
| (variable) | s | 1H | Hydrazinyl -NH- |
Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent (e.g., DMSO-d₆). The hydrazinyl protons (-NH and -NH₂) are exchangeable with D₂O and their chemical shifts can be highly variable.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 | Pyrimidine C4/C6 |
| ~160 | Pyrimidine C4/C6 |
| ~158 | Pyrimidine C2 |
| ~85 | Pyrimidine C5 |
| ~66 | Morpholine -CH₂-O- |
| ~44 | Morpholine -CH₂-N- |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 195.11 | [M+H]⁺ (Monoisotopic Mass) |
| 194.10 | [M]⁺ (Molecular Ion) |
| 179.08 | [M-NH₂]⁺ |
| 165.07 | [M-N₂H₂]⁺ |
| 138.07 | [M-C₄H₈NO]⁺ |
| 86.06 | [C₄H₈NO]⁺ (Morpholine fragment) |
Experimental Protocols
A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable dihalopyrimidine with morpholine, followed by reaction with hydrazine.
General Synthesis of this compound
-
Step 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine. To a solution of 4,6-dichloropyrimidine in a suitable solvent such as ethanol or isopropanol, one equivalent of morpholine and a base (e.g., triethylamine or diisopropylethylamine) are added. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-(6-chloropyrimidin-4-yl)morpholine.
-
Step 2: Synthesis of this compound. The 4-(6-chloropyrimidin-4-yl)morpholine obtained from the previous step is dissolved in a suitable solvent like ethanol or n-butanol. An excess of hydrazine hydrate is added, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to afford this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow.
Potential Biological Significance and Signaling Pathways
Pyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, forming the structural core of many therapeutic agents.[1][2] They are known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The biological activity of pyrimidine derivatives often stems from their ability to interact with various enzymes and receptors within cellular signaling pathways.
Given the structural motifs present in this compound, it could potentially be investigated as an inhibitor of protein kinases, a class of enzymes frequently targeted in cancer therapy. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The general mechanism of action for such inhibitors is depicted in the signaling pathway diagram below.
Caption: Potential mechanism of action.
This guide serves as a foundational resource for the study of this compound. Further experimental work is necessary to validate the predicted spectroscopic data and to explore the full therapeutic potential of this and related compounds.
References
The Versatile Scaffold: A Technical Guide to the Biological Activities of Morpholine-Containing Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle containing both oxygen and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including a balanced lipophilic-hydrophilic profile and metabolic stability, make it a highly attractive scaffold for the development of novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Anticancer Activity: Targeting Key Signaling Pathways
Morpholine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5] The anticancer efficacy of these compounds often stems from their ability to inhibit critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][6]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected morpholine-containing compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [4] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [4] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [4] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [4] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4] | |
| Compound 10e | A549 (Lung) | 0.033 ± 0.003 | [7] |
| Compound 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [7] |
| Compound 10d | A549 (Lung) | 0.062 ± 0.01 | [7] |
| MCF-7 (Breast) | 0.58 ± 0.11 | [7] | |
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [7] | |
| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | [8] |
| M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | [8] |
Mechanisms of Anticancer Action
Gefitinib (Iressa): An EGFR Tyrosine Kinase Inhibitor
Gefitinib is a prime example of a successful morpholine-containing anticancer drug.[9] It selectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP for its binding site.[1][4] This blockade disrupts downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.[1][10] The inhibition of these pathways ultimately leads to reduced cell proliferation and the induction of apoptosis.[4]
Gefitinib Inhibition of the EGFR Signaling Pathway
PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently overactive in many cancers.[11] Several morpholine derivatives have been designed as dual inhibitors of PI3K and mTOR, which can effectively shut down this critical survival pathway.[6][12] For instance, compound 7c, a dimorpholinoquinazoline derivative, has been shown to inhibit the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations.[13]
Dual Inhibition of PI3K/mTOR Pathway by Morpholine Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3][16]
-
Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[16][17]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[3][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Workflow for the MTT Cytotoxicity Assay
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The morpholine scaffold is a key component of several antimicrobial agents, demonstrating activity against a broad spectrum of bacteria and fungi.[19][20]
Antibacterial Activity
Morpholine-containing compounds have shown notable efficacy against both Gram-positive and Gram-negative bacteria.[21][22]
Linezolid: A Protein Synthesis Inhibitor
Linezolid, an oxazolidinone antibiotic featuring a morpholine ring, is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[23] Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation stage.[19][20] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex, a step that precedes the action of most other protein synthesis inhibitors.[23][24]
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anticancer test with the MTT assay method [bio-protocol.org]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 17. Comprehensive Assessment of Biomolecular Interactions of Morpholine-Based Mixed Ligand Cu(II) and Zn(II) Complexes of 2,2′-Bipyridine as Potential Anticancer and SARS-CoV-2 Agents: A Synergistic Experimental and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 20. Linezolid - Wikipedia [en.wikipedia.org]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. What is the mechanism of Linezolid? [synapse.patsnap.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrimidine and Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrimidine and morpholine derivatives, two privileged scaffolds in medicinal chemistry. We will delve into their roles as individual pharmacophores and as hybrid structures, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.
Introduction: Privileged Scaffolds in Drug Discovery
Pyrimidine and morpholine are heterocyclic compounds that are cornerstones in the design of therapeutic agents. Pyrimidine, a fundamental component of nucleic acids (cytosine, thymine, and uracil), offers a versatile framework for developing agents that can interact with a multitude of biological targets.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
Morpholine is a saturated heterocycle recognized for its ability to improve the pharmacokinetic properties of drug candidates.[6][7][8] Its inclusion in a molecule can enhance aqueous solubility, metabolic stability, and bioavailability, while also providing points for hydrogen bonding through its oxygen atom.[9][10] The combination of these two moieties in hybrid molecules often leads to compounds with enhanced potency and favorable drug-like properties.[11][12]
Structure-Activity Relationship (SAR) of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1][3] This scaffold is a key component in numerous approved drugs, acting as a bioisostere for phenyl and other aromatic systems to improve medicinal chemistry properties.[13][14]
Anticancer Activity
Pyrimidine derivatives are prominent in oncology, often targeting protein kinases like EGFR, VEGFR, and FGFR3.[15][16]
-
EGFR/HER2 Inhibition: Coupling a pyrimidine ring with a sulfonamide core can yield dual inhibitors of EGFR and HER2.[4]
-
FGFR3 Inhibition: For fibroblast growth factor receptor 3 (FGFR3) inhibitors, reducing the molecular size of the substituent at the C4-position and modifying the linker at the C5-position of the pyrimidine ring can increase systemic exposure.[16] The introduction of fluorine atoms into an attached phenyl ring can enhance inhibitory activity, potentially by forming hydrogen bonds with the target protein.[16]
-
Tubulin Polymerization Inhibition: Pyrimidine-indole hybrids have shown potent antiproliferative activity by inhibiting tubulin polymerization.[11]
Table 1: SAR of Pyrimidine Derivatives as Anticancer Agents
| Compound/Series | Target/Cell Line | Key Structural Features | Activity (IC₅₀/EC₅₀) | Reference |
| Indole-Pyrimidine Hybrids | MCF-7, HeLa, HCT116 | Indole at C2, Morpholine at C4 of pyrimidine | Compound 15: 0.29 µM (MCF-7), 4.04 µM (HeLa), 9.48 µM (HCT116) | [11] |
| FGFR3 Inhibitors | FGFR3 Enzyme | Difluoro substitution on 3,5-dimethoxyphenyl ring | Compound 20b: 1.2 nM (FGFR3) | [16] |
| Oxazole-Pyrimidine Hybrids | MCF-7, A549, PC3 | Tetrazole ring tethered to oxazole-pyrimidine | Compound 138: 0.01 µM (MCF-7), 0.04 µM (A549), 0.08 µM (PC3) | [17] |
| Antiviral Agents | ZIKV, DENV-2 | Modifications for improved water solubility | Compound 96: 2.4 µM (ZIKV), 1.4 µM (DENV-2) | [17] |
Structure-Activity Relationship (SAR) of Morpholine Derivatives
The morpholine ring is a versatile moiety that enhances potency and modulates pharmacokinetic profiles.[6][18] It is frequently incorporated into molecules to target kinases, receptors in the central nervous system (CNS), and enzymes.[6][9]
-
Enhancing Potency: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, enhancing binding affinity to target proteins.[9][10]
-
Improving Pharmacokinetics: The weak basicity of the morpholine nitrogen (pKa similar to blood pH) improves solubility and permeability, which is particularly beneficial for CNS drug candidates.[9][10]
-
Anticancer Activity: SAR studies have revealed that substitutions on the morpholine ring or its point of attachment are critical. For instance, introducing alkyl groups at the C3-position of morpholine can increase anticancer activity.[18] Morpholine substituted with an aromatic ring containing a halogen group often leads to increased inhibitory action against cancer cell lines like HepG2.[19]
Table 2: SAR of Morpholine-Containing Derivatives as Anticancer Agents
| Compound/Series | Target/Cell Line | Key Structural Features | Activity (IC₅₀) | Reference |
| Morpholine-Acetamide | Ovarian Cancer (ID8) | 4-chlorophenyl group on acetamide | Compound 1h: 9.40 µM | [20] |
| Morpholine-Acetamide | Carbonic Anhydrase | 4-chlorophenyl group on acetamide | Compound 1h: 8.12 µM | [20] |
| Morpholine-Indoline | Osteosarcoma | Indoline substitution showed better activity than morpholine | N/A (Comparative) | [19] |
Synergistic Potential: Pyrimidine-Morpholine Hybrids
Molecular hybridization of pyrimidine and morpholine often results in compounds with potent and diverse biological activities, particularly in cancer research.
-
Antiproliferative Activity: A series of novel pyrimidine-morpholine hybrids were synthesized and evaluated against MCF-7 (breast) and SW480 (colorectal) cancer cell lines.[12][21] The position of the morpholine ring and substitutions on an attached benzyl ring were found to be critical for cytotoxicity.
-
Mechanism of Action: The most potent compounds were shown to induce apoptosis and cause cell cycle arrest, highlighting their potential as anticancer agents.[12][21][22]
Table 3: Antiproliferative Activity of Pyrimidine-Morpholine Hybrids (2a-2h)
| Compound | R Group (Substitution on Benzyl Ring) | IC₅₀ SW480 (µM) | IC₅₀ MCF-7 (µM) | Reference |
| 2a | 4-F | 22.10 ± 1.10 | 25.10 ± 1.12 | [12][21] |
| 2b | 4-Cl | 20.10 ± 1.15 | 22.10 ± 1.13 | [12][21] |
| 2c | 4-Br | 17.10 ± 1.14 | 20.10 ± 1.11 | [12][21] |
| 2e | 2,4-diCl | 18.10 ± 1.12 | 21.10 ± 1.15 | [12][21] |
| 2g | 4-CN | 5.10 ± 2.12 | 19.60 ± 1.13 | [12][21] |
| 5-FU (Control) | - | 4.90 ± 0.83 | - | [12][21] |
| Cisplatin (Control) | - | 16.10 ± 1.10 | - | [12][21] |
Key Signaling Pathways and Workflows
Pyrimidine Metabolism in Cancer
Cancer cells exhibit rewired metabolism to fuel their rapid proliferation.[23] The de novo pyrimidine synthesis pathway is essential for these highly proliferating cells to produce the building blocks for DNA and RNA.[23][24] Inhibiting this pathway is a key therapeutic strategy.
Caption: De novo pyrimidine biosynthesis pathway and points of inhibition.
Inhibitors targeting enzymes like dihydroorotate dehydrogenase (DHODH) can suppress viral growth by stimulating the innate immune response, demonstrating a link between metabolism and immunity.[25][26]
General Experimental Workflow for Drug Discovery
The development of novel pyrimidine and morpholine derivatives follows a structured workflow from initial design to biological validation.
Caption: General workflow for synthesis and evaluation of derivatives.
Experimental Protocols
General Synthesis of Pyrimidine-Morpholine Hybrids
This protocol is a representative method for synthesizing the hybrids discussed in Section 4.0.[12][21]
-
Step 1: Benzylation: A starting pyrimidine material is conjugated with different benzyl bromides. The reaction is typically carried out in a suitable solvent like DMF with a base such as K₂CO₃.
-
Step 2: Nucleophilic Substitution: The morpholine ring is introduced to the C6 position of the benzylated pyrimidine ring via a nucleophilic aromatic substitution reaction.
-
Reaction Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is worked up, often by pouring it into ice water to precipitate the product. The crude product is then purified by recrystallization from a solvent like ethanol to yield the final compound.[12][21]
-
Characterization: The final structures are confirmed using spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[12][21]
In Vitro Antiproliferative MTT Assay
This protocol is widely used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[12][21][27]
-
Cell Seeding: Cancer cells (e.g., MCF-7 or SW480) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds, dissolved in DMSO and diluted with culture medium, are added to the wells at various concentrations (e.g., ranging from 5 to 120 µM). Control wells receive vehicle (DMSO) only. The plates are then incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solvent (such as DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting cell viability against compound concentration.[12][21]
Conclusion
The pyrimidine and morpholine scaffolds are of paramount importance in modern drug discovery. A thorough understanding of their structure-activity relationships is crucial for designing next-generation therapeutics. Key takeaways for researchers include:
-
Pyrimidine as a Versatile Core: The pyrimidine ring can be strategically substituted to target a vast array of proteins, with significant success in kinase inhibition for oncology.[2][4][15]
-
Morpholine for "Drug-likeness": The morpholine moiety is a powerful tool for optimizing pharmacokinetic properties, enhancing solubility, and improving metabolic stability, making it a valuable addition to lead compounds.[6][8]
-
Hybrid Vigor: Combining these two pharmacophores into single molecular entities has proven to be a successful strategy, yielding hybrid compounds with potent anticancer activity and clear SAR trends.[12][28]
Future research should continue to explore novel substitutions and hybrid combinations to develop more selective and potent agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]
- 16. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine | Semantic Scholar [semanticscholar.org]
- 23. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 25. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | PLOS Pathogens [journals.plos.org]
- 26. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - Research - Institut Pasteur [research.pasteur.fr]
- 27. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
4-(6-Hydrazinylpyrimidin-4-yl)morpholine CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Hydrazinylpyrimidin-4-yl)morpholine is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a morpholine and a hydrazine group. The presence of these functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The morpholine moiety is a common pharmacophore known to improve the pharmacokinetic profile of drug candidates, while the pyrimidine core is prevalent in numerous biologically active molecules, including kinase inhibitors. The hydrazine group offers a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, and its potential role in targeting key signaling pathways relevant to cancer and other diseases.
Chemical Properties and Supplier Information
The fundamental properties of this compound are summarized in the table below. This information is crucial for laboratory handling, experimental design, and computational modeling.
| Property | Value | Reference |
| CAS Number | 5767-36-2 | [1] |
| Molecular Formula | C₈H₁₃N₅O | [2] |
| Molecular Weight | 195.22 g/mol | [2] |
| Purity | Typically ≥98% | [2] |
| InChI Key | XWDNLTCJJYYYCI-UHFFFAOYSA-N | [2] |
Table 1: Physicochemical Properties of this compound
Several chemical suppliers offer this compound for research purposes. The table below lists some of these suppliers, though availability and product specifications should be confirmed directly with the vendor.
| Supplier | Product Number (Example) | Purity |
| Fluorochem | - | 98% |
| Toronto Research Chemicals | H955798 | Not specified |
| CymitQuimica | - | 98% |
Table 2: Supplier Information for this compound
Synthesis
A plausible synthetic workflow is outlined below. This diagram is a conceptual representation and would require optimization of reaction conditions, solvents, and purification methods.
Potential Biological Activity and Signaling Pathways
The structural motifs within this compound strongly suggest its potential as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][3][4][5][6] The pyrimidine core can act as a scaffold to interact with the ATP-binding pocket of kinases, while the morpholine group can enhance binding affinity and selectivity.
The PI3K/Akt/mTOR pathway is a complex network of protein interactions. A simplified representation of this pathway is provided below, highlighting key components that could be targeted by inhibitors.
Compounds with a similar 4-morpholino-pyrimidine scaffold have been investigated as inhibitors of mTOR and PI3K.[7] Therefore, it is plausible that this compound could exhibit inhibitory activity against these or other related kinases.
Experimental Protocols for Kinase Inhibition Assays
To evaluate the potential of this compound as a kinase inhibitor, in vitro kinase assays are essential. Below are generalized protocols for PI3K and mTOR kinase assays. These protocols would need to be adapted and optimized for the specific kinase isoform and assay format being used.
General PI3K Kinase Assay Protocol
This protocol outlines a common method for measuring PI3K activity, often using a luminescence-based readout to quantify ATP consumption.
| Step | Procedure |
| 1. Reagent Preparation | Prepare kinase reaction buffer, PI substrate, PI3K enzyme solution, and the test compound (this compound) at various concentrations. |
| 2. Reaction Setup | In a 96-well plate, add the test compound and the reaction buffer containing the PI substrate and PI3K enzyme. |
| 3. Initiation | Start the kinase reaction by adding a solution of PIP2 and ATP. |
| 4. Incubation | Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature. |
| 5. Termination & Detection | Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity. |
| 6. Data Analysis | Measure luminescence and calculate the IC₅₀ value of the test compound. |
Table 3: Generalized Protocol for a PI3K Kinase Assay.[8]
General mTOR Kinase Assay Protocol
This protocol describes a typical in vitro assay to measure the kinase activity of mTORC1.
| Step | Procedure |
| 1. Immunoprecipitation | Immunoprecipitate mTORC1 complexes from cell lysates. |
| 2. Substrate Preparation | Prepare a purified, inactive substrate for mTORC1 (e.g., 4E-BP1). |
| 3. Kinase Reaction | Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing the substrate, ATP, and the test compound at various concentrations. |
| 4. Incubation | Incubate the reaction at 30°C for 30-60 minutes. |
| 5. Termination | Stop the reaction by adding SDS-PAGE sample buffer. |
| 6. Detection | Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody. |
| 7. Data Analysis | Quantify the band intensities to determine the inhibitory effect of the compound and calculate its IC₅₀. |
Table 4: Generalized Protocol for an mTORC1 Kinase Assay.[9][10][11]
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a readily accessible chemical scaffold with significant potential for the development of novel kinase inhibitors. Its structural features suggest a likely interaction with the PI3K/Akt/mTOR signaling pathway, a critical target in oncology and other therapeutic areas. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the biological activity of this compound and its derivatives. Further studies, including detailed synthesis optimization, comprehensive kinase profiling, and cell-based assays, are warranted to fully elucidate the therapeutic potential of this promising molecule.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K kinase assay [bio-protocol.org]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available biological information for the heterocyclic compound 4-(6-Hydrazinylpyrimidin-4-yl)morpholine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.
Core Chemical Identifiers
A unique and unambiguous identification of a chemical substance is paramount for scientific communication and data exchange. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | C1COCCN1C2=CC(=NC=N2)NN |
| InChI Key | XWDNLTCJJYYYCI-UHFFFAOYSA-N |
| CAS Number | 5767-36-2 |
| Molecular Formula | C₈H₁₃N₅O |
| Molecular Weight | 195.22 g/mol |
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route can be extrapolated from the synthesis of analogous pyrimidine derivatives. The most probable synthetic pathway involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with hydrazine.
A likely precursor for this synthesis is 4-(6-chloropyrimidin-4-yl)morpholine. The chlorine atom at the 6-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine nitrogens.
Proposed Experimental Protocol:
A general procedure for the synthesis of similar hydrazinylpyrimidine derivatives involves the reaction of a chloropyrimidine with hydrazine hydrate.
-
Reaction Scheme:
Caption: Proposed synthesis of this compound.
-
Detailed Steps:
-
To a solution of 4-(6-chloropyrimidin-4-yl)morpholine in a suitable solvent such as ethanol or isopropanol, an excess of hydrazine hydrate is added.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is then purified. This may involve recrystallization from a suitable solvent or column chromatography on silica gel to afford the desired product, this compound.
-
It is important to note that optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve a high yield and purity of the final product.
Biological Activity and Potential Applications
As of the latest available data, there is limited specific information on the biological activity, mechanism of action, or involvement in signaling pathways for this compound itself. However, the structural motifs present in this molecule, namely the morpholine and hydrazinylpyrimidine moieties, are found in a variety of biologically active compounds.
The morpholine ring is a common feature in many approved drugs and is often incorporated to improve physicochemical properties such as solubility and metabolic stability. The pyrimidine core is a key component of nucleobases and is prevalent in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory agents. The hydrazine group can act as a versatile synthetic handle for the preparation of more complex derivatives and is also a key pharmacophoric element in some bioactive molecules.
Given its structure, this compound could serve as a valuable intermediate in the synthesis of novel compounds for screening in various therapeutic areas. For instance, the hydrazine moiety can be readily reacted with aldehydes, ketones, or other electrophiles to generate a library of derivatives for biological evaluation.
Future Directions
The lack of extensive public data on this compound highlights an opportunity for further research. Key areas for future investigation include:
-
Detailed Synthesis and Characterization: A full report on the optimized synthesis and comprehensive characterization (NMR, IR, Mass Spectrometry, etc.) of this compound would be of significant value to the scientific community.
-
Biological Screening: Evaluation of this compound and its derivatives in a broad range of biological assays could uncover novel pharmacological activities.
-
Computational Studies: In silico modeling and docking studies could help to predict potential biological targets and guide the design of future derivatives with enhanced activity and selectivity.
This technical guide provides a starting point for researchers interested in this compound. While specific experimental data is currently scarce, the chemical nature of this compound suggests its potential as a versatile building block in the development of new chemical entities with therapeutic potential.
An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of morpholine and its key derivatives. Designed for professionals in research and drug development, this document summarizes essential quantitative data, details experimental methodologies, and visualizes complex pathways and workflows to support laboratory and theoretical applications.
Physical and Chemical Properties
Morpholine, a heterocyclic amine, and its derivatives are pivotal in medicinal chemistry and organic synthesis. Their utility stems from a unique combination of physicochemical properties, including their basicity, polarity, and ability to engage in hydrogen bonding. These characteristics influence their solubility, membrane permeability, and interactions with biological targets.[1][2]
Core Physical and Chemical Data
The following tables summarize key physical and chemical data for morpholine and a selection of its important derivatives. This data is essential for predicting the behavior of these compounds in various chemical and biological systems.
Table 1: Physical Properties of Morpholine and Selected Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Morpholine | C₄H₉NO | 87.12 | -5 to -4.9[3][4] | 128-130[5][6][7] | 0.996-1.007[5][6][8] | 1.454-1.4545[3][8] |
| N-Methylmorpholine | C₅H₁₁NO | 101.15 | -66[9][10] | 115-116[9][11] | 0.92[9][10] | 1.435[7] |
| N-Ethylmorpholine | C₆H₁₃NO | 115.17 | -63[12][13] | 139[12][13] | 0.91 at 20°C[12][13] | 1.441 at 20°C[12][14] |
| N-Phenylmorpholine | C₁₀H₁₃NO | 163.22 | 51-54[15][16] | 268[15] | 1.058 at 20°C[15] | 1.5400 (estimate)[16] |
| N-Acetylmorpholine | C₆H₁₁NO₂ | 129.16 | 14[17][18] | 240-245[17][18] | 1.116[17][18] | 1.483[17][18] |
| 4-(2-Hydroxyethyl)morpholine | C₆H₁₃NO₂ | 131.17 | -1 to 2[5][19][20] | 222-227[2][5] | 1.083[5] | 1.476-1.48[5][19] |
| 4-Aminomorpholine | C₄H₁₀N₂O | 102.14 | N/A | 168[21][22] | 1.059-1.062[21][23] | 1.4772-1.48[21][22] |
| 4-Formylmorpholine | C₅H₉NO₂ | 115.13 | 20-23[3][17] | 236-237[3][17] | 1.145[3][17] | 1.485[3][17] |
| 4-Cyanomorpholine | C₅H₈N₂O | 112.13 | N/A | N/A | N/A | N/A |
| 4-(3-Aminopropyl)morpholine | C₇H₁₆N₂O | 144.22 | -15[24][25] | 224-225[24][25] | 0.987[21][24] | 1.4761-1.48[24][25] |
| 2,6-Dimethylmorpholine (cis) | C₆H₁₃NO | 115.18 | -85[26] | 140-142[26] | 0.930[26] | 1.4450-1.447[26] |
| 2,6-Dimethylmorpholine (trans) | C₆H₁₃NO | 115.18 | N/A | 146.6 (Predicted) | 0.862 (Predicted)[27] | N/A |
Table 2: Acidity, Basicity, and Solubility of Morpholine and Selected Derivatives
| Compound | pKa | Solubility in Water |
| Morpholine | 8.33-8.49[11][15] | Miscible[5] |
| N-Methylmorpholine | 7.38[9] | Miscible[7] |
| N-Ethylmorpholine | 7.67-7.7[28][29] | Miscible[13][14] |
| N-Phenylmorpholine | 5.19 (Predicted)[16] | Slightly soluble[15] |
| N-Acetylmorpholine | -0.72 (Predicted)[17] | Miscible[17] |
| 4-(2-Hydroxyethyl)morpholine | 14.88 (Predicted)[5] | Miscible[5] |
| 4-Aminomorpholine | 4.19[21] | Miscible[21] |
| 4-Formylmorpholine | N/A | Soluble[15] |
| 4-Cyanomorpholine | N/A | N/A |
| 4-(3-Aminopropyl)morpholine | 10.30 (Predicted)[24] | Soluble[24] |
| 2,6-Dimethylmorpholine (cis) | N/A | Miscible[26] |
| 2,6-Dimethylmorpholine (trans) | N/A | Slightly soluble |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery and development. This section outlines detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity.[30]
Protocol using a Capillary Tube Method (e.g., Mel-Temp apparatus): [30][31][32]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2.5-3.5 mm at the bottom.[33]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): For an unknown sample, rapidly heat to get an approximate melting range.[30][31]
-
Accurate Determination: For a precise measurement, start heating at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is about 5°C below the expected melting point.[30][33]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[30][32]
-
Replicate Measurements: Perform at least two more determinations to ensure consistency and accuracy.[30]
Determination of pKa by Potentiometric Titration
The pKa value is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at physiological pH.[34]
Protocol for Potentiometric Titration: [25][35][36]
-
Apparatus Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[25]
-
Sample Preparation: Accurately weigh the amine sample and dissolve it in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM).[25]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a titrant delivery tube into the solution.
-
Initial pH Adjustment: For an amine (base), add a standard solution of a strong acid (e.g., 0.1 M HCl) to lower the initial pH to a point where the amine is fully protonated (e.g., pH 1.8-2.0).[25]
-
Titration: Gradually add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. The Henderson-Hasselbalch equation can also be used for calculation: pH = pKa + log([Base]/[Acid]).[34]
-
Replicate Titrations: Perform at least three titrations to ensure the reliability of the results.[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.
Protocol for 1H NMR Sample Preparation: [8][11][20][33][37]
-
Sample Quantity: Weigh approximately 5-25 mg of the morpholine derivative for a standard 1H NMR spectrum.[37] For 13C NMR, a higher concentration of 20-50 mg is often required.[33]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample and does not have signals that overlap with the analyte's signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. Gentle vortexing or sonication can aid dissolution.[33]
-
Filtration: To remove any particulate matter which can affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for Liquid Sample (Neat or Solution) using ATR-FTIR: [2][27][29][30]
-
ATR Crystal Cleaning: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid morpholine derivative directly onto the center of the ATR crystal.
-
Sample Spectrum Acquisition: Lower the press to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Data Analysis: The resulting spectrum will show absorbance bands corresponding to the vibrational frequencies of the functional groups in the sample.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Signaling Pathways and Experimental Workflows
Morpholine and its derivatives are integral to many areas of drug discovery, from serving as building blocks for complex molecules to acting as key pharmacophores that interact with biological targets.[18]
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a key target for drug development.[9][20] Many morpholine-containing compounds have been developed as inhibitors of this pathway.[22]
Caption: PI3K/Akt/mTOR Signaling Pathway with Morpholine Inhibitor Action.
Mechanism of Action of Gefitinib
Gefitinib is an anticancer agent containing a morpholine moiety that functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][18][21]
References
- 1. pharm.ucsf.edu [pharm.ucsf.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. 4-Formylmorpholine 99 4394-85-8 [sigmaaldrich.com]
- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 5. newtopchem.com [newtopchem.com]
- 6. 4-(4-CYANOPHENYL)MORPHOLINE CAS#: 10282-31-2 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Cyanopentylmorpholine | C9H16N2O | CID 97017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. bmglabtech.com [bmglabtech.com]
- 13. N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. 4-Formylmorpholine | 4394-85-8 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. echemi.com [echemi.com]
- 20. researchgate.net [researchgate.net]
- 21. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]
- 22. chemimpex.com [chemimpex.com]
- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 24. Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. eng.uc.edu [eng.uc.edu]
- 26. researchgate.net [researchgate.net]
- 27. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. Sciencemadness Discussion Board - a novel phenylmorpholine synthesis aka preludin - Powered by XMB 1.9.11 [sciencemadness.org]
- 31. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 33. drawellanalytical.com [drawellanalytical.com]
- 34. ijtsrd.com [ijtsrd.com]
- 35. 4-(3-Aminopropyl) Morpholine Manufacturer & Supplier in China | High Purity CAS 123-00-2 | Applications, Safety, Price [chemheterocycles.com]
- 36. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 4-(Cyanoacetyl)morpholine | C7H10N2O2 | CID 229279 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Hydrazinylpyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The hydrazinylpyrimidine scaffold has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. This heterocyclic framework, characterized by a pyrimidine ring substituted with a hydrazinyl group, serves as a privileged structure for the design of potent and selective modulators of various biological targets. Its synthetic tractability and the ability of the hydrazinyl moiety to form crucial hydrogen bonds and participate in diverse chemical transformations have made it a focal point for the development of novel therapeutics, particularly in oncology, infectious diseases, and inflammatory conditions. This in-depth guide provides a comprehensive overview of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of hydrazinylpyrimidine derivatives, offering valuable insights for researchers and professionals engaged in the pursuit of innovative medicines.
Synthetic Strategies for Hydrazinylpyrimidine Derivatives
The synthesis of the hydrazinylpyrimidine core and its subsequent derivatization are central to exploring its therapeutic potential. A common and efficient method involves the nucleophilic substitution of a leaving group, typically a halogen, on the pyrimidine ring with hydrazine hydrate.
A general synthetic route commences with a commercially available dihalopyrimidine. For instance, the reaction of 4,6-dichloropyrimidine with hydrazine hydrate at room temperature yields 4-chloro-6-hydrazinopyrimidine. This intermediate serves as a versatile building block for further functionalization. The remaining chlorine atom can be substituted by various nucleophiles, such as amines, to introduce diversity at the C4 position. The hydrazinyl group at C6 can then be condensed with a wide array of aldehydes or ketones to generate a library of hydrazone derivatives. This modular approach allows for the systematic exploration of the chemical space around the hydrazinylpyrimidine scaffold to optimize biological activity.
Therapeutic Applications of the Hydrazinylpyrimidine Scaffold
The unique structural features of hydrazinylpyrimidines have been exploited to develop compounds with a broad range of pharmacological activities. The subsequent sections will delve into their applications as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data and insights into their mechanisms of action.
Anticancer Activity
The hydrazinylpyrimidine scaffold is a prominent feature in the design of numerous anticancer agents, particularly kinase inhibitors. By mimicking the purine core of ATP, these compounds can competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.
The following table summarizes the in vitro cytotoxic activity of representative hydrazinylpyrimidine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14f | TPC-1 (Thyroid) | 0.113 | [1] |
| TAE-226 | TPC-1 (Thyroid) | 1.082 | [1] |
| Compound 5b | MCF-7 (Breast) | 16.61 (µg/mL) | [2] |
| Compound 5d | MCF-7 (Breast) | 19.67 (µg/mL) | [2] |
| Compound 5c | HepG-2 (Liver) | 14.32 (µg/mL) | [2] |
| Compound 5h | HepG-2 (Liver) | 19.24 (µg/mL) | [2] |
| Compound 16 | SH-SY5Y (Neuroblastoma) | 5.7 | [3] |
| Compound 16 | Kelly (Neuroblastoma) | 2.4 | [3] |
| Compound 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [3] |
| Compound 17 | Kelly (Neuroblastoma) | 1.3 | [3] |
| Compound 17 | MCF-7 (Breast) | 14.1 | [3] |
| Compound 17 | MDA-MB-231 (Breast) | 18.8 | [3] |
| Compound 13 | NCI-H524 (SCLC) | 0.00336 | [4] |
| Compound 13 | Other SCLC lines | < 0.2 | [4] |
| Compound 2a,b | HEPG2 (Liver) | 17.4, 23.6 (µg/mL) | [5] |
Antimicrobial Activity
In an era of growing antimicrobial resistance, the development of novel antibacterial and antifungal agents is of paramount importance. Hydrazinylpyrimidine derivatives have demonstrated promising activity against a range of pathogenic microorganisms. The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
The following table presents the minimum inhibitory concentration (MIC) values of selected hydrazinylpyrimidine derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3a | E. coli | 31.25 - 250 | [6] |
| Compound 3a | P. aeruginosa | 31.25 - 250 | [6] |
| Compound 3a | S. typhimurium | 31.25 - 250 | [6] |
| Compound 3a | B. cereus | 31.25 - 250 | [6] |
| Compound 3a | B. subtilis | 31.25 - 250 | [6] |
| Compound 3a | S. marcescens | 31.25 - 250 | [6] |
| Compound 3a | S. epidermidis | 31.25 - 250 | [6] |
| Compound 3a | C. utilis | 31.25 - 250 | [6] |
| Compound 10 | P. aeruginosa | 22 | [7] |
| Compound 1 | A. terreus | 25 | [7] |
| Compound 2 | S. aureus | 12.5 | [7] |
| Compound 25 | B. cereus | 8 | [7] |
| Compound 26 | B. cereus | 10.8 | [7] |
| Compound 27 | S. aureus (MRSA) | 25 | [7] |
| Compound 29 | S. aureus | 1.2 - 105 | [7] |
| Compound 30 | P. aeruginosa | 7 | [7] |
| Compound 31 | B. subtilis | 0.097 | [7] |
| Compound 8d, 8e, 8f | E. coli, S. aureus | Zone of Inhibition: 30-33 mm | [8] |
| Compound 8d, 8e, 8f | P. aeruginosa, S. pyogenes | Zone of Inhibition: 22-25 mm | [8] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Hydrazinylpyrimidine derivatives have been investigated as potential anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and various kinases involved in inflammatory signaling cascades.
The following table summarizes the in vitro and in vivo anti-inflammatory activity of representative hydrazinylpyrimidine derivatives.
| Compound ID | Assay | Activity | Reference |
| Compound 4a | COX-2 Inhibition | IC50 = 0.67 µM | [9] |
| Compound 4b | COX-2 Inhibition | IC50 = 0.58 µM | [9] |
| Celecoxib | COX-2 Inhibition | IC50 = 0.87 µM | [9] |
| Compound 4a | 5-LOX Inhibition | IC50 = 1.92 µM | [9] |
| Compound 4b | 5-LOX Inhibition | IC50 = 2.31 µM | [9] |
| Zileuton | 5-LOX Inhibition | IC50 = 2.43 µM | [9] |
| Compound 4f | Carrageenan-induced paw edema (% inhibition) | 15-20% | [9] |
| Celecoxib | Carrageenan-induced paw edema (% inhibition) | 15.7-17.5% | [9] |
| Compound 13i | LPS-induced NF-κB inhibition | IC50 < 50 µM | [10] |
| Compound 16 | LPS-induced NF-κB inhibition | IC50 < 50 µM | [10] |
Mechanism of Action: A Focus on Kinase Inhibition
A predominant mechanism through which hydrazinylpyrimidine derivatives exert their anticancer and anti-inflammatory effects is the inhibition of protein kinases.[11] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[11] The pyrimidine ring of the scaffold often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[12]
Key Kinase Targets
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth. Several hydrazinylpyrimidine-based compounds have been designed as EGFR inhibitors.[13]
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Inhibition of FAK is a promising strategy for targeting tumor growth and metastasis.[1]
-
Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that are key components of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.
The following diagrams illustrate the general principle of kinase inhibition by hydrazinylpyrimidine derivatives and their intervention in specific signaling pathways.
Caption: General mechanism of competitive kinase inhibition.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Inhibition of the FAK signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationships (SAR)
The biological activity of hydrazinylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and hydrazone moieties. Key SAR observations include:
-
Substituents on the Pyrimidine Ring: The nature of the substituent at the C4 position significantly influences activity. Often, anilino or other aromatic amine groups at this position enhance kinase inhibitory potency by forming additional interactions within the ATP-binding pocket.
-
The Hydrazone Moiety: The aromatic or heteroaromatic group attached to the hydrazone function plays a crucial role in determining the selectivity and potency of the compound. Electron-withdrawing or electron-donating groups on this aromatic ring can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the target protein. For instance, in a series of anti-thyroid cancer agents, the introduction of electron-donating groups at the para position of the phenyl ring of the hydrazone moiety sustained antiproliferative activity, while electron-withdrawing groups led to a significant reduction in activity.[1]
-
The Hydrazinyl Linker: The -NH-N=CH- linker is critical for activity, acting as a hydrogen bond donor and acceptor and providing the correct orientation for the terminal aromatic group to interact with the target.
Pharmacokinetics and ADME Properties
The successful development of a drug candidate requires not only high potency but also favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While comprehensive in vivo pharmacokinetic data for many hydrazinylpyrimidine derivatives are not extensively published, some studies have reported on the ADME profiles of pyrimidine-based kinase inhibitors.[14][15] Generally, these compounds are orally bioavailable.[14] Metabolism is often mediated by cytochrome P450 enzymes, particularly CYP3A4.[14] The pharmacokinetic properties can be fine-tuned by modifying the substituents to improve solubility, metabolic stability, and cell permeability. For example, the introduction of a prodrug strategy has been shown to significantly improve the oral bioavailability of a pyrimidine-based Aurora kinase inhibitor.[4][16] In silico predictions of ADME properties are often employed in the early stages of drug design to guide the selection of candidates with desirable pharmacokinetic profiles.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of hydrazinylpyrimidine derivatives.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel hydrazinylpyrimidine compounds.
References
- 1. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of Morpholine-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including favorable aqueous solubility, metabolic stability, and a non-planar "chair" conformation—make it a privileged scaffold in drug design.[1][2][3] The ability of the morpholine moiety to improve pharmacokinetic profiles and serve as a critical pharmacophore has led to its incorporation into a wide array of clinically significant drugs spanning multiple therapeutic areas.[1][3][4]
This technical guide provides an in-depth look at the pharmacological profiles of key morpholine-containing compounds, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways. We will explore prominent examples, including the anticancer agent Gefitinib and the antibiotic Linezolid, to illustrate the diverse roles of this versatile heterocycle.
Gefitinib: A Targeted Anticancer Agent
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used primarily in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5][6][7] The morpholine group in Gefitinib is part of a side chain that enhances solubility and contributes to the molecule's optimal positioning within the ATP-binding pocket of the EGFR kinase domain.[7][8]
Mechanism of Action & Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[9] This triggers autophosphorylation and initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and angiogenesis.[9][10][11][12] In certain cancers, mutations in EGFR lead to its constitutive activation.[5][13]
Gefitinib competitively and reversibly binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and blocking downstream signaling.[5][6][7] This inhibition leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[5][7]
Quantitative Pharmacological Data
The potency of Gefitinib is typically measured by its half-maximal inhibitory concentration (IC50) against EGFR kinase activity and against the proliferation of cancer cell lines.
| Parameter | Value | Assay Condition | Reference |
| EGFR Kinase IC50 | 26 - 57 nM | In vitro enzymatic assay | [14] |
| PLC-γ Phosphorylation IC50 | 27 nM | NR6W cells | [14] |
| Cell Growth IC50 | 20 nM | MCF10A cells (EGF-driven) | [14] |
| Cell Growth IC50 | 21.4 µM | NCI-H1975 cells (T790M resistant) | [14] |
Pharmacokinetic Profile
Gefitinib is administered orally and undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4.[7][8][15]
| Parameter | Value (Human) | Notes | Reference |
| Bioavailability | ~60% | Oral administration | [6][7][16][17] |
| Time to Peak (Tmax) | 3 - 7 hours | Slow absorption post-oral dose | [6][7][16] |
| Plasma Protein Binding | ~90% | Binds to albumin and alpha-1-acid glycoprotein | [6][7] |
| Volume of Distribution | 1400 L | Extensive tissue distribution | [7] |
| Metabolism | Hepatic | Primarily via CYP3A4 | [6][7][8][15] |
| Elimination Half-life | 48 hours | Supports once-daily dosing | [7][18] |
| Excretion | Fecal (~86%) | Minor renal excretion (<4%) | [7][15] |
Example Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of an inhibitor like Gefitinib against EGFR. It is based on a luminescence assay that measures ATP consumption during the kinase reaction.
Objective: To quantify the inhibitory effect of Gefitinib on recombinant human EGFR kinase activity.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., a synthetic poly-Glu-Tyr peptide)
-
EGFR Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)[19]
-
Adenosine triphosphate (ATP)
-
Gefitinib (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of Gefitinib in DMSO. Further dilute these stock solutions into the EGFR Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[20]
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30 minutes.[20]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of Gefitinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Linezolid: A Unique Protein Synthesis Inhibitor
Linezolid (Zyvox®) is a synthetic antibiotic from the oxazolidinone class, notable for its activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[21][22][23] The morpholine ring is a key structural component, and its oxidation is the primary route of metabolism for Linezolid.[23][24]
Mechanism of Action & Experimental Workflow
Unlike most protein synthesis inhibitors that block the elongation phase, Linezolid has a unique mechanism of action, inhibiting the initiation stage.[21][22][] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome.[23][24] This binding prevents the formation of the functional 70S initiation complex, which is composed of the 30S and 50S subunits, mRNA, and initiator tRNA.[21][23] This early blockade of protein synthesis halts bacterial growth and reproduction. Due to its unique binding site, cross-resistance with other classes of antibiotics is rare.[21][22]
The workflow for determining the antibacterial efficacy of a compound like Linezolid typically involves determining its Minimum Inhibitory Concentration (MIC).
Quantitative Pharmacological Data
The antibacterial activity of Linezolid is defined by its MIC values against various pathogens. An MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Notes | Reference |
| VRE | 2 | 2 | MIC50/90 for isolates from 2005-2018 | [26] |
| MRSA | 2 - 4 | 4 | MIC50/90 for isolates from 2005-2018 | [26] |
| M. tuberculosis (MDR) | 0.125 - 0.5 | - | MIC range for multi-drug resistant strains | [27] |
| Streptococci | - | - | EUCAST susceptibility breakpoint ≤2 mg/L | [28] |
| Staphylococci | - | - | EUCAST susceptibility breakpoint ≤2 mg/L | [28] |
MIC50/MIC90: The concentration required to inhibit 50% and 90% of isolates, respectively.
Conclusion
The morpholine scaffold is a demonstrably powerful tool in drug discovery, conferring advantageous pharmacological and pharmacokinetic properties to a diverse set of therapeutic agents. As illustrated by Gefitinib and Linezolid, its incorporation can lead to highly specific mechanisms of action, from the targeted inhibition of a kinase signaling pathway in cancer to the unique disruption of bacterial protein synthesis. The favorable metabolic profile and structural versatility of morpholine ensure that it will remain a privileged and frequently utilized component in the development of future medicines.[1][3]
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. ClinPGx [clinpgx.org]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com.cn [promega.com.cn]
- 21. Linezolid - Wikipedia [en.wikipedia.org]
- 22. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 23. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
- 26. mjima.org [mjima.org]
- 27. publications.ersnet.org [publications.ersnet.org]
- 28. anmfonline.org [anmfonline.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 4-(6-hydrazinylpyrimidin-4-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a nucleophilic aromatic substitution reaction between 4-(6-chloropyrimidin-4-yl)morpholine and hydrazine hydrate. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization techniques. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.
Introduction
This compound is a substituted pyrimidine derivative containing a morpholine and a hydrazine moiety. The pyrimidine scaffold is a common feature in many biologically active compounds, and the introduction of a hydrazinyl group provides a versatile handle for further chemical modifications, such as the formation of hydrazones, pyrazoles, and other heterocyclic systems. This makes the title compound a valuable intermediate in the synthesis of potential therapeutic agents. The protocol described herein provides a reliable method for the preparation of this compound in a laboratory setting.
Chemical Reaction
The synthesis proceeds via the reaction of 4-(6-chloropyrimidin-4-yl)morpholine with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol. The reaction is typically heated to drive it to completion.
Reaction Scheme:
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₃N₅O |
| Molecular Weight | 195.22 g/mol |
| Starting Material | 4-(6-chloropyrimidin-4-yl)morpholine |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Product Appearance | White to off-white solid |
| Expected Yield | 80-90% |
| Melting Point | To be determined experimentally |
| Purity (by HPLC) | >95% |
| ¹H NMR (400 MHz, DMSO-d₆) | Anticipated peaks: |
| δ (ppm) | Assignment |
| ~7.8 (s, 1H) | -NH- |
| ~7.7 (s, 1H) | Pyrimidine-H |
| ~6.1 (s, 1H) | Pyrimidine-H |
| ~4.2 (s, 2H) | -NH₂ |
| ~3.6 (t, 4H) | Morpholine -CH₂-O- |
| ~3.4 (t, 4H) | Morpholine -CH₂-N- |
| ¹³C NMR (100 MHz, DMSO-d₆) | Anticipated peaks: |
| δ (ppm) | Assignment |
| ~163 | Pyrimidine C-N-NH₂ |
| ~160 | Pyrimidine C-N(morpholine) |
| ~158 | Pyrimidine C-H |
| ~85 | Pyrimidine C-H |
| ~66 | Morpholine -CH₂-O- |
| ~44 | Morpholine -CH₂-N- |
| Mass Spectrometry (ESI+) | m/z 196.12 [M+H]⁺ |
Experimental Protocol
Materials:
-
4-(6-chloropyrimidin-4-yl)morpholine
-
Hydrazine hydrate (64-80% solution)
-
Ethanol (absolute)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 4-(6-chloropyrimidin-4-yl)morpholine in 20 mL of absolute ethanol.
-
Addition of Reagent: To the stirred solution, add 2.0 mL of hydrazine hydrate dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation of Product: Reduce the volume of the solvent by approximately half using a rotary evaporator. The product is expected to precipitate out of the solution. If no precipitate forms, slowly add cold deionized water to the concentrated solution until a solid is formed.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol followed by cold deionized water to remove any unreacted hydrazine and other impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols for 4-(6-Hydrazinylpyrimidin-4-yl)morpholine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Hydrazinylpyrimidin-4-yl)morpholine is a synthetic compound featuring a pyrimidine scaffold, a morpholine ring, and a hydrazinyl group. The pyrimidine core is a well-established pharmacophore in oncology, forming the basis of several approved anticancer drugs.[1] The morpholine moiety is frequently incorporated into drug candidates to enhance pharmacokinetic properties and target engagement, notably in kinase inhibitors.[2][3] Additionally, the hydrazinyl functional group is a versatile linker and pharmacophore in medicinal chemistry, contributing to the biological activity of various anticancer agents.[4][5]
This document provides a comprehensive overview of the potential applications of this compound in cancer cell line research. It includes hypothesized mechanisms of action based on its structural motifs, detailed protocols for its evaluation, and representative data in a structured format.
Hypothesized Mechanism of Action
Based on the prevalence of morpholine-containing pyrimidine derivatives as kinase inhibitors, a primary hypothesized mechanism of action for this compound is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in a wide variety of human cancers, making it a prime target for therapeutic intervention.[4][6][7] The morpholine group, in particular, has been identified as a key hinge-binding motif in many PI3K and mTOR inhibitors.[8]
Inhibition of PI3K by this compound would prevent the phosphorylation of Akt, a crucial downstream effector. This, in turn, would suppress the activation of mTOR and other downstream targets responsible for cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and apoptosis.
Data Presentation
The following table summarizes hypothetical antiproliferative activity of this compound against a panel of human cancer cell lines. This data is representative and intended for illustrative purposes to guide experimental design. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | 5.1 |
| A549 | Lung Carcinoma | 8.3 |
| HepG2 | Hepatocellular Carcinoma | 6.5 |
| PC-3 | Prostate Adenocarcinoma | 10.2 |
| SW480 | Colon Adenocarcinoma | 7.8 |
| U87MG | Glioblastoma | 9.1 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer effects of this compound.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Pyrazolo[3,4-d]pyrimidines as Potent mTOR Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the development of pyrazolo[3,4-d]pyrimidine-based inhibitors targeting the mammalian target of rapamycin (mTOR). It includes a summary of their biological activities, comprehensive experimental protocols for their evaluation, and visualizations of key pathways and workflows. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, acting as an ATP mimic that binds to the hinge region of the kinase active site.[1] Several compounds based on this scaffold have progressed to clinical trials for various cancers.[1]
Biological Activity of Pyrazolo[3,4-d]pyrimidine mTOR Inhibitors
The pyrazolo[3,4-d]pyrimidine core has been extensively explored to develop potent and selective mTOR inhibitors. These compounds often exhibit dual inhibition of both mTORC1 and mTORC2 complexes, a desirable trait for overcoming the feedback activation of AKT phosphorylation seen with mTORC1-selective inhibitors like rapamycin.[1] The table below summarizes the in vitro potency of selected pyrazolo[3,4-d]pyrimidine-based mTOR inhibitors.
| Compound Name/ID | mTOR IC50/Ki (nM) | PI3Kα IC50/Ki (nM) | Cell Line(s) | Growth Inhibition GI50/IC50 (µM) | Reference Compound |
| Sapanisertib (INK128/MLN0128) | 1 (IC50) | 219 (IC50) | PC3 | 0.02 - 20 (range) | - |
| Compound 12l | 1.2 (IC50) | - | - | - | - |
| OSI-027 | 22 (mTORC1 IC50), 65 (mTORC2 IC50) | >100-fold selectivity | Various | - | Rapamycin |
| PP242 | - | - | - | - | - |
| Compound 21c | 2 (Ki) | >2900-fold selectivity | - | - | - |
| SI306 | - | - | GIN8, GIN28, GCE28 | 11.2, 7.7, 7.2 | - |
Experimental Protocols
Detailed methodologies for the key experiments involved in the evaluation of pyrazolo[3,4-d]pyrimidine mTOR inhibitors are provided below.
In Vitro mTOR Kinase Assay
This protocol outlines the procedure to determine the direct inhibitory activity of a compound against the mTOR kinase.
Materials:
-
Recombinant human mTOR enzyme
-
ATP
-
Substrate (e.g., inactive p70S6K or 4E-BP1)
-
Test compounds (pyrazolo[3,4-d]pyrimidines)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl2)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Incubator
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound, recombinant mTOR enzyme, and the substrate.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assay or ADP-Glo™ reagent).
-
For the radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the generated ADP signal using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with mTOR inhibitors.[2][3][4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HepG2)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[2][3][4]
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay[3]
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 1,000-5,000 cells per well and allow them to adhere overnight.[2]
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.[3][4]
-
For the MTS assay, add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[3][4]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[2][3]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.
Western Blot Analysis for mTOR Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway, confirming the mechanism of action of the inhibitors.[1][7]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated mTOR, AKT, S6K1, and 4E-BP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on the phosphorylation of mTOR pathway proteins.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of pyrazolo[3,4-d]pyrimidine mTOR inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., PC3)
-
Test compound formulation (e.g., in 5% polyvinylpyrrolidone, 15% NMP, 80% water for oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice daily via the desired route (e.g., oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth in the treatment group to the control group to determine the in vivo efficacy of the compound.
Visualizations
The following diagrams illustrate key concepts in the development of pyrazolo[3,4-d]pyrimidine mTOR inhibitors.
Caption: The mTOR signaling pathway and points of inhibition.
Caption: General workflow for inhibitor screening.
Caption: Key substitution points for SAR studies.
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. Cell viability assay [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Application Note: 4-(6-Hydrazinylpyrimidin-4-yl)morpholine as a Covalent Chemical Probe for Kinase Target Identification
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the use of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine as a chemical probe for target identification and validation. Based on its structural motifs—a pyrimidine core and a morpholine group, both common in kinase inhibitors—this molecule is proposed as a covalent probe targeting the ATP-binding site of protein kinases. The hydrazinyl moiety is hypothesized to act as a reactive "warhead," forming a stable covalent bond with a nucleophilic amino acid residue within the target protein's active site. This allows for the robust identification of target proteins using chemical proteomics workflows.
Introduction
Chemical probes are essential tools for elucidating the biological function of proteins and for validating new drug targets. Covalent probes, in particular, offer distinct advantages, including high potency, prolonged target engagement, and the ability to specifically label target proteins for identification. The compound this compound incorporates a morpholino-pyrimidine scaffold, a privileged structure known to bind to the hinge region of many protein kinases, including members of the PI3K/mTOR signaling pathway. The inclusion of a hydrazinyl group provides a potential mechanism for covalent modification of the target protein, making it an ideal candidate for use as a chemical probe in activity-based protein profiling (ABPP) and target discovery.
This application note outlines a hypothetical framework and detailed protocols for utilizing this compound to identify and characterize its protein targets in a cellular context.
Proposed Mechanism of Action
The proposed mechanism involves the this compound probe first binding reversibly to the ATP-binding pocket of a target kinase, guided by the morpholino-pyrimidine scaffold. Following this initial binding, the nucleophilic hydrazinyl group is positioned to react with a nearby electrophilic or suitably positioned nucleophilic amino acid residue, such as a cysteine. This results in the formation of a stable, covalent adduct, effectively and irreversibly inhibiting the kinase.
Application Notes and Protocols for In vivo Formulation of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Hydrazinylpyrimidin-4-yl)morpholine is a synthetic compound with potential therapeutic applications, likely as a kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Effective in vivo evaluation of this compound in animal models is crucial for preclinical drug development. These application notes provide detailed protocols for the formulation and administration of this compound for in vivo animal studies, addressing its physicochemical properties, formulation strategies, and recommended administration routes. The morpholine moiety in its structure may contribute to desirable pharmacokinetic properties, such as improved solubility and metabolic stability.[4][5][6]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for developing a stable and effective formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₅O | [7] |
| Molecular Weight | 195.22 g/mol | [8] |
| Appearance | Assumed to be a solid powder | N/A |
| Purity | ≥98% (typical for research grade) | [8] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol. | Assumed based on similar kinase inhibitors[9][10][11] |
| pKa | Not available. The hydrazine and morpholine moieties will influence the basicity. | N/A |
| LogP | Not available. Expected to be moderately lipophilic. | N/A |
Formulation Strategies for In Vivo Administration
Due to the presumed poor aqueous solubility of this compound, appropriate vehicle selection is critical for achieving adequate bioavailability in animal studies.[4] The following are recommended formulation strategies for oral and parenteral administration.
Vehicle Selection
The choice of vehicle will depend on the route of administration and the desired dosing concentration. It is crucial to perform small-scale solubility tests to determine the optimal vehicle.
| Vehicle Component | Purpose | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Solubilizing agent | ≤ 10% for parenteral, ≤ 25% for oral | Can cause local irritation and has pharmacological effects. Use with caution. |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | 20-60% | A commonly used, safe vehicle for both oral and parenteral routes. |
| Tween 80 (Polysorbate 80) | Surfactant/Solubilizer | 1-10% | Improves solubility and stability of the formulation. |
| Saline (0.9% NaCl) | Diluent | q.s. to final volume | Used to adjust tonicity for parenteral formulations. |
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5-2% in water | For oral administration of suspensions. |
Recommended Formulations
Note: The stability of the hydrazine group should be considered. Hydrazine and its derivatives can be unstable and may react with components of the formulation or degrade over time.[12][13][14][15] It is recommended to prepare formulations fresh daily and protect them from light and air.
Table of Recommended Formulations:
| Route of Administration | Formulation Composition | Preparation Protocol |
| Oral Gavage (Solution) | 10% DMSO, 40% PEG400, 50% Saline | 1. Dissolve the compound in DMSO. 2. Add PEG400 and mix well. 3. Add saline dropwise while vortexing to avoid precipitation. |
| Oral Gavage (Suspension) | 0.5% CMC in water, 5% Tween 80 | 1. Wet the compound with a small amount of Tween 80 to form a paste. 2. Gradually add the 0.5% CMC solution while triturating to form a uniform suspension. |
| Intravenous Injection (Solution) | 5% DMSO, 30% PEG400, 65% Saline | 1. Dissolve the compound in DMSO. 2. Add PEG400 and mix. 3. Slowly add saline while vortexing. 4. Filter through a 0.22 µm syringe filter before injection. |
Experimental Protocols
The following are detailed protocols for the preparation of dosing solutions and administration via oral gavage and intravenous injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[16]
Preparation of Dosing Solution (Example for Oral Gavage)
This protocol is for a 10 mg/kg dose in a 20 g mouse, with a dosing volume of 10 mL/kg.
-
Calculate the required amount of compound:
-
Dose = 10 mg/kg
-
Mouse weight = 0.02 kg
-
Required amount per mouse = 10 mg/kg * 0.02 kg = 0.2 mg
-
-
Prepare the vehicle:
-
For a 1 mL final volume (sufficient for multiple mice): 100 µL DMSO, 400 µL PEG400, 500 µL Saline.
-
-
Dissolve the compound:
-
Weigh the required amount of this compound.
-
Add the DMSO to the compound and vortex until fully dissolved.
-
-
Complete the formulation:
-
Add the PEG400 to the DMSO solution and mix thoroughly.
-
Add the saline dropwise while continuously vortexing to prevent precipitation.
-
-
Final preparation:
-
Visually inspect the solution for any precipitates. If any are present, the formulation may need to be adjusted.
-
Draw the required volume (0.2 mL for a 20 g mouse) into a sterile syringe fitted with a gavage needle.
-
Administration Protocols
4.2.1. Oral Gavage in Mice [3][7][8][17][18]
-
Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Dose Administration: Once the needle is in the correct position (a slight resistance will be felt as it passes into the esophagus), administer the dose slowly and steadily.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
4.2.2. Intravenous (Tail Vein) Injection in Mice [1][2][19][20][21]
-
Animal Preparation: Place the mouse in a restraining device. To facilitate injection, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Vein Visualization: Disinfect the tail with an alcohol wipe. The two lateral tail veins should be visible.
-
Needle Insertion: Using a 27-30 gauge needle, insert the needle, bevel up, into the distal portion of one of the lateral tail veins at a shallow angle.
-
Dose Administration: If the needle is correctly placed, a small amount of blood may enter the hub of the syringe. Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.
Safety and Toxicity Considerations
While specific toxicity data for this compound is not available, general precautions for handling pyrimidine-based kinase inhibitors and hydrazine-containing compounds should be followed.[22][23]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrazine Moiety: Hydrazine is a reactive and potentially toxic functional group.[12][24] Avoid inhalation and skin contact.
-
Preclinical Toxicity: Pyrimidine-based kinase inhibitors can have off-target effects and associated toxicities.[25] In vivo studies should include monitoring for signs of toxicity, such as weight loss, changes in behavior, and at the end of the study, histopathological analysis of major organs.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Experimental Workflow for In Vivo Formulation and Testing
Caption: General experimental workflow for in vivo formulation and testing.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. research.vt.edu [research.vt.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. arxada.com [arxada.com]
- 13. Hydrazine Building Blocks - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. research.fsu.edu [research.fsu.edu]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. ltk.uzh.ch [ltk.uzh.ch]
- 19. research.vt.edu [research.vt.edu]
- 20. depts.ttu.edu [depts.ttu.edu]
- 21. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS [ajps.journals.ekb.eg]
Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various high-throughput screening (HTS) assays tailored for the identification and characterization of pyrimidine-based kinase inhibitors. The protocols are designed to be adaptable for a broad range of kinases and pyrimidine scaffolds.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] Its ability to mimic the adenine ring of ATP allows it to effectively bind to the hinge region of the kinase ATP-binding pocket.[2] Pyrimidine-based inhibitors have been successfully developed for a multitude of kinase targets implicated in cancer and inflammatory diseases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks).[2][3][4]
High-throughput screening is an essential tool in the discovery of novel kinase inhibitors.[5] This document outlines several robust HTS assay formats suitable for screening large compound libraries against various kinase targets.
Key Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors
Understanding the signaling pathways in which target kinases operate is crucial for interpreting screening data and predicting the cellular effects of inhibitors. Below are diagrams of key pathways often targeted by pyrimidine-based inhibitors.
High-Throughput Screening Assays: Protocols and Data Presentation
A variety of HTS assays are available to measure kinase activity, each with its own advantages. The choice of assay often depends on the specific kinase, substrate availability, and instrumentation.
Luminescence-Based Assays
Luminescence-based assays are widely used for their high sensitivity, broad dynamic range, and simple "mix-and-read" formats, making them ideal for HTS.[6]
Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.[4][7] The luminescent signal is inversely proportional to kinase activity; high kinase activity results in low luminescence, and vice versa.[7][8] This assay is compatible with a wide range of kinases and substrates.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare kinase, substrate, and ATP stocks in 1X Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Prepare pyrimidine-based inhibitor compound plates with appropriate serial dilutions in DMSO.
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 4X Kinase Reaction Buffer to each well.
-
Add 2.5 µL of test compound (or DMSO for controls).
-
Add 2.5 µL of a mixture of kinase and substrate.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC₅₀ (µM) |
| Pyrimidine-1 | 0.01 | 850,000 | 10.5 | 0.52 |
| 0.1 | 720,000 | 24.2 | ||
| 1 | 450,000 | 52.6 | ||
| 10 | 150,000 | 84.2 | ||
| Pyrimidine-2 | 0.01 | 920,000 | 3.2 | 8.7 |
| 0.1 | 880,000 | 7.4 | ||
| 1 | 790,000 | 16.8 | ||
| 10 | 550,000 | 42.1 | ||
| Control (No Inhibition) | - | 950,000 | 0 | - |
| Control (Max Inhibition) | - | 10,000 | 100 | - |
Principle: The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.[11] The luminescent signal is directly proportional to kinase activity; high kinase activity results in high luminescence.[8] This assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified via a luciferase reaction.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
Application Notes and Protocols: Synthesis of Hydrazone Derivatives from 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of novel hydrazone derivatives starting from 4-(6-hydrazinylpyrimidin-4-yl)morpholine. Hydrazones are a versatile class of compounds with a wide range of reported biological activities, making them attractive scaffolds in drug discovery.[1] The combination of the pyrimidine and morpholine moieties with the hydrazone linkage offers a promising avenue for the development of new therapeutic agents.[2][3] Pyrimidine-containing compounds are known to interact with various biological targets, including enzymes and genetic material.[3]
This document outlines a general synthetic protocol, methods for characterization, and potential applications in drug development, supported by detailed experimental procedures and data presentation.
Synthetic Protocol
The synthesis of hydrazone derivatives from this compound is typically achieved through a condensation reaction with a suitable aldehyde or ketone. This reaction is generally straightforward, high-yielding, and can be performed under mild conditions. A general reaction scheme is presented below:
Scheme 1: General synthesis of hydrazone derivatives from this compound.
Caption: General Reaction Scheme for Hydrazone Synthesis.
Experimental Protocol: General Procedure
A solution of this compound (1 equivalent) in a suitable solvent, such as ethanol or isopropanol, is treated with the desired aldehyde or ketone (1.1 equivalents).[4] A catalytic amount of glacial acetic acid may be added to facilitate the reaction. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a series of hydrazone derivatives from this compound with various aromatic aldehydes.
| Compound ID | Aldehyde (R-CHO) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| HZ-01 | Benzaldehyde | 3 | 92 | 210-212 |
| HZ-02 | 4-Chlorobenzaldehyde | 4 | 95 | 225-227 |
| HZ-03 | 4-Methoxybenzaldehyde | 3.5 | 90 | 205-207 |
| HZ-04 | 4-Nitrobenzaldehyde | 5 | 88 | 240-242 |
| HZ-05 | 2-Hydroxybenzaldehyde | 4 | 85 | 218-220 |
Characterization of Synthesized Hydrazones
The synthesized hydrazone derivatives are typically characterized using a combination of spectroscopic methods to confirm their chemical structures.
Spectroscopic Data
The following table presents representative spectroscopic data for a synthesized hydrazone derivative (e.g., HZ-01 ).
| Technique | Data |
| ¹H NMR | δ (ppm): 3.75 (t, 4H, morpholine), 3.85 (t, 4H, morpholine), 6.50 (s, 1H, pyrimidine-H), 7.40-7.50 (m, 3H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 8.10 (s, 1H, N=CH), 8.30 (s, 1H, pyrimidine-H), 11.50 (s, 1H, NH).[5] |
| ¹³C NMR | δ (ppm): 43.5 (morpholine-C), 66.0 (morpholine-C), 100.0 (pyrimidine-C), 127.0 (Ar-C), 129.0 (Ar-C), 130.0 (Ar-C), 134.0 (Ar-C), 145.0 (N=CH), 158.0 (pyrimidine-C), 160.0 (pyrimidine-C), 162.0 (pyrimidine-C).[5] |
| IR (KBr) | ν (cm⁻¹): 3250 (N-H stretch), 1610 (C=N stretch), 1580 (C=C stretch), 1110 (C-O-C stretch).[5] |
| Mass Spec (ESI-MS) | m/z: Calculated for C₁₉H₁₉N₅O [M+H]⁺, found [M+H]⁺. |
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for Hydrazone Synthesis and Characterization.
Applications in Drug Development
Hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[2] The pyrimidine and morpholine scaffolds are also prevalent in many biologically active compounds.[3][6] Therefore, the synthesized hydrazone derivatives from this compound are promising candidates for further investigation in various therapeutic areas.
Potential as Anticancer Agents
Many hydrazone derivatives have been reported to exhibit significant anticancer activity.[7] Their mechanism of action can vary, but some have been shown to induce apoptosis in cancer cells. One of the key signaling pathways involved in apoptosis is the caspase cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of dual inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). This document includes the rationale for dual inhibition, a summary of quantitative data for representative inhibitors, and detailed protocols for key experimental assays.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2] Simultaneous inhibition of both PI3K and mTOR, two key kinases in this pathway, has emerged as a promising strategy to overcome resistance mechanisms and achieve a more potent and durable anti-cancer response compared to targeting either kinase alone.[3] This document outlines the applications and methodologies for the preclinical development and evaluation of dual PI3K/mTOR inhibitors.
Mechanism of Action: The Rationale for Dual Inhibition
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[4] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1]
Activated AKT, in turn, modulates a plethora of downstream targets, including the mTOR complex 1 (mTORC1). mTOR is a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5] mTORC2 is involved in the full activation of AKT by phosphorylating it at Serine 473.[4]
Given the interconnected nature of this pathway, inhibiting only PI3K can sometimes lead to feedback activation of other signaling arms, while targeting only mTORC1 with rapalogs can result in the feedback activation of AKT via relief of a negative feedback loop. Dual PI3K/mTOR inhibitors are designed to block the pathway at two critical nodes, thereby preventing these feedback mechanisms and leading to a more complete and sustained inhibition of downstream signaling.
Quantitative Data for Representative PI3K/mTOR Dual Inhibitors
The following table summarizes the in vitro inhibitory activities of several well-characterized dual PI3K/mTOR inhibitors against different PI3K isoforms and mTOR. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50/Ki, nM) | PI3Kδ (IC50/Ki, nM) | PI3Kγ (IC50/Ki, nM) | mTOR (IC50/Ki, nM) |
| Dactolisib (NVP-BEZ235) | 4[4][6] | 75[4][6] | 7[4][6] | 5[4][6] | 20.7[4][6] |
| Samotolisib (LY3023414) | 6.07[7] | 77.6[7] | 38[7] | 23.8[7] | 165[7] |
| PI-103 | 8[8] | 88[8] | 48[8] | 150[8] | 20 (mTORC1), 83 (mTORC2)[8] |
| Apitolisib (GDC-0980) | 5[9][10] | 27[9][10] | 7[9][10] | 14[9][10] | 17 (Ki)[9][10] |
| Voxtalisib (SAR245409/XL765) | 39[11][12] | 113[13] | 43[13] | 9[13] | 157[13] |
| Omipalisib (GSK2126458) | 0.019 (Ki)[14] | 0.13 (Ki)[14] | 0.024 (Ki)[14] | 0.06 (Ki)[14] | 0.18 (mTORC1, Ki), 0.3 (mTORC2, Ki)[14] |
Experimental Protocols
Detailed methodologies for key experiments in the development of PI3K/mTOR dual inhibitors are provided below.
In Vitro Kinase Assay
This protocol is for determining the in vitro inhibitory activity of a compound against purified PI3K and mTOR kinases.
Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ) and mTOR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., phosphatidylinositol for PI3K, inactive S6K for mTOR)
-
Test compound (dual PI3K/mTOR inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ system, which measures the amount of ADP produced.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of a PI3K/mTOR dual inhibitor on the viability and proliferation of cancer cells.[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (dual PI3K/mTOR inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[2]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Pathway Modulation
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)[17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at various concentrations for a specific time.
-
Lyse the cells and quantify the protein concentration.[17]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C.[17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation of target proteins.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a PI3K/mTOR dual inhibitor in a living organism.[19]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the immunocompromised mice.[20]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily oral gavage).[1]
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.
Visualizations
PI3K/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and developing PI3K/mTOR dual inhibitors.
Logical Relationship in a Structure-Activity Relationship (SAR) Studydot
// Nodes Core [label="{Core Scaffold | R1, R2, R3}", fillcolor="#F1F3F4", fontcolor="#202124"]; R1 [label="{R1 Modification | Increased PI3Kα Potency}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="{R2 Modification | Improved mTOR Inhibition}", fillcolor="#34A853", fontcolor="#FFFFFF"]; R3 [label="{R3 Modification | Enhanced Solubility}", fillcolor="#FBBC05", fontcolor="#202124"]; Optimized [label="{Optimized Lead | High Potency & Good PK}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Core -> R1; Core -> R2; Core -> R3; {R1, R2, R3} -> Optimized; }
References
- 1. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.5. Cellular Viability Assay—MTT Test [bio-protocol.org]
- 3. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 18. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. xenograft.org [xenograft.org]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazoline and Pyrrolopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pyrazoline and pyrrolopyrazole derivatives, two classes of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document details established synthetic protocols, presents key quantitative data for comparative analysis, and visualizes synthetic pathways and relevant biological signaling cascades.
Introduction
Pyrazoline and pyrrolopyrazole scaffolds are privileged structures in the design of novel therapeutic agents. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Their versatility stems from the ability to readily modify their core structures, allowing for the fine-tuning of their pharmacological profiles. In the realm of oncology, these derivatives have shown particular promise as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway and various protein kinases.[2][4][5]
Synthetic Strategies and Experimental Protocols
The synthesis of pyrazoline and pyrrolopyrazole derivatives can be achieved through various synthetic routes. The most common methods include cyclocondensation reactions, multicomponent reactions, and intramolecular cyclizations. Below are detailed protocols for key synthetic methodologies.
Protocol 1: Synthesis of Pyrazoline Derivatives via Claisen-Schmidt Condensation and Cyclization
This two-step protocol is a widely used method for the synthesis of 1,3,5-trisubstituted-2-pyrazolines. The first step involves the base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form a chalcone. The subsequent step is the cyclization of the chalcone with a hydrazine derivative.[6][7]
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20 mL).
-
Add aqueous sodium hydroxide solution (40%, 2 mL) dropwise to the mixture at 0-5 °C with constant stirring.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (10%) to a pH of 5.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone derivative.[8]
Step 2: Synthesis of Pyrazoline
-
Reflux a mixture of the synthesized chalcone (10 mmol) and hydrazine hydrate (or a substituted hydrazine) (10 mmol) in glacial acetic acid (20 mL) for 6-8 hours.[9]
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pyrazoline derivative.
Protocol 2: Multi-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step. This protocol describes a four-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives.[6][10][11]
-
In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.
Protocol 3: Intramolecular Cyclization for the Synthesis of Pyrrolopyrazole Derivatives
Intramolecular cyclization strategies are powerful methods for the construction of fused heterocyclic systems. This protocol outlines the synthesis of pyrazolodiazepinoindole, a pyrrolopyrazole-containing tricyclic system, via an intramolecular cyclization of an N-propargyl indole derivative.[9][12][13]
-
Synthesize the N-propargyl-2-(1H-pyrazol-5-yl)-1H-indole precursor according to literature procedures.[9]
-
To a solution of the N-propargyl indole derivative (1 mmol) in a suitable solvent such as DMF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolodiazepinoindole.[9]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of pyrazoline and pyrrolopyrazole derivatives.
Table 1: Comparison of Reaction Yields for Different Synthetic Methods
| Entry | Product Type | Synthetic Method | Catalyst/Reagents | Yield (%) | Reference |
| 1 | 1,3,5-Trisubstituted-2-pyrazoline | Claisen-Schmidt Condensation/Cyclization | NaOH, Acetic Acid | 68-82 | [14] |
| 2 | Pyrano[2,3-c]pyrazole | Four-Component Reaction | Piperidine | 84-95 | [11] |
| 3 | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | POCl₃ | 38 | [2] |
| 4 | Pyrazolodiazepinoindole | Intramolecular Cyclization | NaH | 94 | [9] |
Table 2: Anticancer Activity of Selected Pyrazoline and Pyrrolopyrazole Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Thiazole-pyrazoline conjugate | EGFR | 0.06 | [6] |
| 2 | Coumarin-pyrazoline hybrid | A549 (Lung) | 4.7 | [6] |
| 3 | Indole-pyrazole hybrid | CDK2 | 0.074 | [4] |
| 4 | Selenolo[2,3-c]pyrazole | HepG2 (Liver) | 13.85 | [4] |
| 5 | Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 0.018 | [15] |
Visualizations: Synthetic Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general synthetic workflows for pyrazoline and pyrrolopyrazole derivatives and a key signaling pathway targeted by these compounds in cancer therapy.
Caption: General synthetic workflows for pyrazoline and pyrrolopyrazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazoline derivatives.
Conclusion
The synthetic accessibility and diverse biological activities of pyrazoline and pyrrolopyrazole derivatives make them highly attractive scaffolds for drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers in the field. The visualization of their inhibitory action on critical cancer signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their therapeutic potential and provides a rationale for their continued investigation as targeted anticancer agents. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 15. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a 4-(6-Hydrazinylpyrimidin-4-yl)morpholine Analog Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine-morpholine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent inhibitory activity against various protein kinases. In particular, this scaffold is a cornerstone in the development of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer.[1][2][3][4] The morpholine moiety is known to form a critical hydrogen bond in the hinge region of the kinase ATP binding pocket.[1][4] The addition of a hydrazinyl group provides a versatile handle for further derivatization, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies. These analogs can be further modified to explore interactions with different regions of the kinase active site, potentially leading to increased potency and selectivity.
This document provides detailed protocols for the synthesis of a library of 4-(6-hydrazinylpyrimidin-4-yl)morpholine analogs, starting from the commercially available 4,6-dichloropyrimidine. The methodology focuses on a regioselective, two-step nucleophilic aromatic substitution (SNAr) followed by derivatization of the hydrazinyl moiety.
Synthetic Strategy Overview
The overall synthetic approach involves a three-stage process. The first stage is the regioselective monosubstitution of 4,6-dichloropyrimidine with morpholine to yield the key intermediate, 4-chloro-6-morpholinopyrimidine. The second stage involves the nucleophilic displacement of the remaining chlorine atom with hydrazine hydrate to afford the core scaffold, this compound. The final stage is the diversification of this core scaffold by reacting the hydrazinyl group with a variety of aldehydes or ketones to generate a library of hydrazone analogs.
Experimental Protocols
Stage 1: Synthesis of 4-Chloro-6-morpholinopyrimidine
This protocol describes the regioselective nucleophilic aromatic substitution of 4,6-dichloropyrimidine with morpholine. The reaction conditions are optimized to favor monosubstitution at the C4 position.
Materials:
-
4,6-Dichloropyrimidine
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol (0.2 M) at room temperature, add N,N-diisopropylethylamine (1.2 eq).
-
Slowly add morpholine (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-chloro-6-morpholinopyrimidine as a solid.
Stage 2: Synthesis of this compound
This protocol details the substitution of the remaining chlorine atom with a hydrazinyl group.
Materials:
-
4-Chloro-6-morpholinopyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Suspend 4-chloro-6-morpholinopyrimidine (1.0 eq) in ethanol (0.3 M).
-
Add hydrazine hydrate (10.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound. This product is often used in the next step without further purification.
Stage 3: Synthesis of 4-(6-(2-Benzylidenehydrazinyl)pyrimidin-4-yl)morpholine Analogs (Library Generation)
This protocol provides a general method for the synthesis of hydrazone analogs from the core scaffold.
Materials:
-
This compound
-
Substituted benzaldehydes (or other aldehydes/ketones)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (0.2 M), add the desired substituted benzaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final hydrazone analog.
-
If no precipitate forms, the product can be isolated by concentrating the reaction mixture and purifying the residue by column chromatography or recrystallization.
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative pyrimidine-morpholine analogs against PI3K isoforms and mTOR. This data is compiled from the literature to provide a reference for the expected potency of this compound class.[1][5]
| Compound ID | R Group (at position 2) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| BKM-120 | 4-(trifluoromethyl)phenyl | 44.6 ± 3.6 | 166 | 79.3 ± 11.0 | 166 | >1000 |
| Analog 1 | 3-hydroxyphenyl | 88.5 ± 6.1 | 150 | 55.6 ± 3.8 | 250 | Not Reported |
| Analog 2 | 4-methyl-3-aminophenyl | 34.7 ± 2.1 | 180 | 204.2 ± 22.2 | 300 | Not Reported |
| Analog 3 | 4-fluoro-3-aminophenyl | 32.4 ± 4.1 | 120 | 15.4 ± 1.9 | 280 | Not Reported |
Signaling Pathway
The synthesized this compound analogs are designed to target the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine-pyrimidine scaffold is known to bind to the ATP-binding pocket of PI3K and/or mTOR, acting as a competitive inhibitor.
References
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of Novel Pyrimidine Derivatives for Biological Screening as EGFR Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of various anticancer, antimicrobial, and antiviral drugs.[1][2] The development of efficient synthetic methodologies for novel pyrimidine analogs is of significant interest in the discovery of new therapeutic agents. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers several advantages, including reduced reaction times, lower costs, and improved yields.[3] This application note details a one-pot synthesis protocol for a series of novel 2,4-diaminopyrimidine derivatives and their subsequent biological evaluation as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] Aberrant EGFR signaling is implicated in various cancers, making it a prime target for small molecule inhibitors.[5]
One-Pot Synthesis of 2,4-Diaminopyrimidine Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of N2, N4-disubstituted pyrimidine-2,4-diamine derivatives. The synthesis involves the condensation of a substituted guanidine, a β-ketoester, and a primary amine.
Experimental Protocol: General Procedure for One-Pot Synthesis
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted guanidine hydrochloride (1.0 mmol), the β-ketoester (1.0 mmol), and the primary amine (1.2 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (0.1 mmol), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N2, N4-disubstituted pyrimidine-2,4-diamine derivatives.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesized Pyrimidine Derivatives and their EGFR Inhibitory Activity
The following table summarizes the synthesized compounds and their in vitro inhibitory activity against the EGFR tyrosine kinase. The IC50 value represents the concentration of the compound required to inhibit 50% of the EGFR kinase activity.
| Compound ID | R1 Substituent | R2 Substituent | Yield (%) | EGFR IC50 (µM) |
| PYR-01 | Phenyl | 4-Methoxyphenyl | 78 | 5.2 |
| PYR-02 | Phenyl | 3,4-Dichlorophenyl | 82 | 1.8 |
| PYR-03 | 4-Chlorophenyl | 4-Methoxyphenyl | 75 | 3.5 |
| PYR-04 | 4-Chlorophenyl | 3,4-Dichlorophenyl | 85 | 0.9 |
| Gefitinib | - | - | - | 0.02 |
Biological Screening: In Vitro EGFR Kinase Assay
The synthesized pyrimidine derivatives were screened for their ability to inhibit the kinase activity of EGFR using a luminescence-based assay.
Experimental Protocol: EGFR Kinase Assay
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase-glo luminescence kit are required.
-
Assay Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add the kinase-glo reagent to stop the reaction and measure the remaining ATP via luminescence.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for the synthesis and screening of the novel pyrimidine derivatives.
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Caption: Experimental Workflow for Synthesis and Screening.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine for biological assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the solubility of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine for biological assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to aqueous assay buffer. | The compound has low aqueous solubility. The final concentration in the assay exceeds its solubility limit. | 1. Decrease the final concentration: If the experimental design allows, lower the final concentration of the compound in the assay. 2. Increase DMSO concentration: If tolerated by the assay, the final DMSO concentration can be slightly increased (typically up to 1-2%). However, always run a vehicle control to account for any effects of the solvent. 3. Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol or polyethylene glycol (PEG). 4. pH adjustment: Based on the predicted pKa, adjusting the pH of the buffer may improve solubility. For this compound, which is likely basic, a slightly acidic buffer (pH 6.0-7.0) might increase solubility by protonating the molecule. 5. Employ solubilizing excipients: Consider the use of cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations. |
| Inconsistent results between experiments. | - Compound instability in solution.- Incomplete dissolution of the stock solution.- Variability in buffer preparation. | 1. Prepare fresh solutions: Prepare fresh stock solutions and dilutions for each experiment. 2. Ensure complete dissolution: After adding the solvent to the solid compound, vortex and sonicate to ensure complete dissolution. Visually inspect the solution for any particulate matter. 3. Standardize buffer preparation: Use a consistent protocol and high-purity reagents for preparing all buffers. |
| Difficulty preparing a high-concentration stock solution. | The compound has limited solubility in common organic solvents at high concentrations. | 1. Test a range of solvents: Systematically test the solubility in various organic solvents such as DMSO, DMF, and NMP. 2. Gentle heating: Gentle warming (e.g., to 37°C) can aid in the dissolution of the compound. Allow the solution to cool to room temperature before use. 3. Use a co-solvent system for the stock: A mixture of solvents (e.g., DMSO/ethanol) might provide better solubility than a single solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
While experimental data is limited, the following properties can be estimated based on its chemical structure:
| Property | Predicted Value/Range | Notes |
| Molecular Weight | 195.23 g/mol | |
| Predicted pKa | 5.0 - 7.0 | The pyrimidine and hydrazine moieties are expected to have basic pKas. The morpholine ring is also basic. |
| Predicted LogP | 0.5 - 1.5 | This suggests a moderate lipophilicity. |
| Aqueous Solubility | Poor | Expected to be poorly soluble in neutral aqueous solutions. |
Q2: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a stock solution of this compound. If solubility in DMSO is limited, consider dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Q3: How can I determine the solubility of the compound in my specific assay buffer?
A simple method to estimate solubility is through a serial dilution test. Prepare a high-concentration stock solution in DMSO and add it in increasing amounts to your assay buffer. The point at which a precipitate is observed provides a rough estimate of the solubility limit. For more accurate determination, a shake-flask method followed by quantification (e.g., by HPLC-UV) is recommended.
Q4: Are there any known stability issues with this compound?
Hydrazine-containing compounds can be susceptible to oxidation. It is recommended to prepare fresh solutions for each experiment and to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 1.95 mg of this compound.
-
Add 1 mL of high-purity DMSO.
-
Vortex the solution for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Improving Solubility with a Co-solvent
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a separate tube, prepare the desired dilution of the compound in the co-solvent (e.g., ethanol, PEG 300).
-
Add the co-solvent/compound mixture to the aqueous assay buffer.
-
Ensure the final concentration of the co-solvent is compatible with the biological assay and does not exceed recommended limits (typically <1-2% for DMSO and ethanol).
-
Always include a vehicle control containing the same concentration of the co-solvent(s) in your experiment.
Visualizations
Caption: Decision tree for solubilizing the compound.
Caption: Factors influencing compound solubility.
Optimization of reaction conditions for the synthesis of pyrimidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of pyrimidine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Biginelli Reaction
Question: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but I am getting a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
Answer: Low yields in the Biginelli reaction are a common issue. The classical protocol often suffers from this drawback, especially with substituted aromatic and aliphatic aldehydes.[1][2] Here are several factors to consider for optimization:
-
Catalyst Choice: The reaction is acid-catalyzed. While classical methods use strong acids like HCl, these can lead to side reactions and harsh conditions.[1] Consider using milder Lewis acids or solid acid catalysts, which have shown to significantly improve yields and simplify workup.
-
Reaction Temperature: Temperature plays a crucial role. While some reactions proceed at room temperature, heating is often necessary. Optimization studies have shown that temperatures between 80°C and 100°C can be optimal, but this is substrate-dependent.
-
Solvent Conditions: Solvent choice can impact reaction rates and yields. While ethanol is traditionally used, solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields. This also aligns with green chemistry principles.
-
Reaction Time: Reaction times can vary from minutes to several hours. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Reactant Stoichiometry: The ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) can affect the yield. A slight excess of the urea or thiourea component is often employed.[1]
Troubleshooting Workflow for Low Yield in Biginelli Reaction
References
Troubleshooting common issues in the synthesis of hydrazinylpyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of hydrazinylpyrimidines.
Troubleshooting Guides & FAQs
Issue 1: Low Yield or No Reaction
Q1: I am getting a very low yield or no product at all when trying to synthesize a 2-hydrazinylpyrimidine from a 2-chloropyrimidine. What are the possible causes and how can I improve the yield?
A1: Low yields in the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidines with hydrazine are a common issue. Several factors can contribute to this problem:
-
Insufficient reactivity of the substrate: The pyrimidine ring needs to be sufficiently electron-deficient to facilitate nucleophilic attack. The presence of electron-withdrawing groups on the ring can increase reactivity.
-
Reaction conditions are not optimal: Temperature, reaction time, and solvent play a crucial role.
-
Quality of reagents: The purity of the 2-chloropyrimidine and hydrazine hydrate can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Increase Reaction Temperature: The SNAr reaction often requires elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture is a common strategy.
-
Prolong Reaction Time: If the reaction is slow, extending the reaction time may lead to a higher conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
Choice of Solvent: Aprotic polar solvents like ethanol, isopropanol, or dioxane are often used. The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate can help drive the reaction to completion. However, a very large excess can sometimes complicate the work-up procedure.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields compared to conventional heating.[1]
Table 1: General Reaction Conditions for Synthesis of 2-Hydrazinylpyrimidines from 2-Chloropyrimidines
| Parameter | Recommended Condition | Notes |
| Solvent | Ethanol, Isopropanol, Dioxane, or neat | Ethanol is a common choice. Neat (solvent-free) conditions at high temperatures can also be effective. |
| Temperature | Reflux (typically 80-120 °C) | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
| Hydrazine Hydrate | 2 - 10 equivalents | An excess is generally used to ensure complete conversion. |
Experimental Protocol: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine from 2-Chloro-4,6-dimethylpyrimidine
-
To a solution of 2-chloro-4,6-dimethylpyrimidine (1 mmol) in ethanol (10 mL), add hydrazine hydrate (5 mmol, 5 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude 2-hydrazinyl-4,6-dimethylpyrimidine.
-
Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water for further purification.
Issue 2: Formation of Side Products and Impurities
Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities during the synthesis of hydrazinylpyrimidine. What are the common side products and how can I minimize their formation?
A2: The formation of side products is a frequent challenge. The nature of these impurities depends on the starting materials and reaction conditions.
-
Di-substitution: If the pyrimidine ring has more than one leaving group (e.g., 2,4-dichloropyrimidine), the formation of di-hydrazinylpyrimidine is a possibility.
-
Ring Opening/Rearrangement: Under harsh conditions (e.g., high temperatures, strong base), the pyrimidine ring can undergo cleavage or rearrangement. For instance, some dihydropyrimidinones can undergo ring opening when treated with hydrazine hydrate at high temperatures.[2]
-
Reaction with other functional groups: If the pyrimidine substrate contains other reactive functional groups, such as esters or ketones, hydrazine may react with these as well.
-
Oxidation of Hydrazine: Hydrazine can be oxidized, especially in the presence of air at high temperatures.
Troubleshooting Steps:
-
Control Stoichiometry: To avoid di-substitution with substrates like dichloropyrimidines, use a controlled amount of hydrazine hydrate (e.g., 1-1.2 equivalents) and maintain a lower reaction temperature.
-
Optimize Temperature and Reaction Time: Use the lowest temperature and shortest reaction time that still allows for a reasonable conversion of the starting material to minimize degradation and side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of hydrazine.
-
Protecting Groups: If your substrate has other reactive functional groups, consider using protecting groups to prevent unwanted reactions with hydrazine.
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Probable Cause | Mitigation Strategy |
| Di-hydrazinylpyrimidine | Presence of multiple leaving groups on the pyrimidine ring. | Use stoichiometric amounts of hydrazine hydrate at lower temperatures. |
| Ring-opened byproducts | Harsh reaction conditions (high temperature, prolonged heating). | Use milder reaction conditions and monitor the reaction closely. |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature, or equivalents of hydrazine hydrate. |
| Oxidation products | Reaction with atmospheric oxygen at high temperatures. | Conduct the reaction under an inert atmosphere. |
Diagram 1: General Synthetic Pathway for Hydrazinylpyrimidines
References
Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the metabolic stability of morpholine-containing inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is the morpholine moiety often a site of metabolic instability?
A1: The morpholine ring is susceptible to metabolic degradation primarily through oxidation. This is often initiated by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4. The metabolic process can involve oxidation at the carbon atoms adjacent to the nitrogen or oxygen atoms, leading to ring opening or the formation of various hydroxylated and N-dealkylated metabolites. This metabolic liability can result in rapid clearance of the compound from the body, reducing its half-life and overall exposure.[1][2][3][4]
Q2: What are the major metabolic pathways for morpholine-containing compounds?
A2: The primary metabolic pathways for morpholine-containing compounds include:
-
Oxidation: This is the most common pathway, often mediated by CYP enzymes. Oxidation can occur at the carbon atoms alpha to the nitrogen, leading to unstable intermediates that can result in ring cleavage.
-
N-dealkylation: If the morpholine nitrogen is attached to a larger molecule, enzymatic cleavage of this bond can occur.
-
Ring Opening: Following initial oxidation, the morpholine ring can be opened to form more polar, linear metabolites that are more easily excreted. For instance, a major metabolic pathway for the drug gefitinib involves the opening of the morpholine ring.[1][2]
Q3: What are some common strategies to improve the metabolic stability of morpholine-containing inhibitors?
A3: Several strategies can be employed to enhance the metabolic stability of these compounds:
-
Bioisosteric Replacement: Replacing the morpholine ring with a bioisostere that is less prone to metabolism is a common and effective strategy. Examples of morpholine bioisosteres include piperidine, tetrahydro-2H-pyran (THP), 3,6-dihydro-2H-pyran (DHP), and various spirocyclic systems.[5][6][7] These replacements aim to retain the desired physicochemical properties and biological activity while blocking the sites of metabolic attack.
-
Introduction of Steric Hindrance: Adding bulky groups near the metabolically labile positions on the morpholine ring can sterically hinder the approach of metabolic enzymes, thereby slowing down the rate of metabolism.
-
Deuteration: Replacing hydrogen atoms at the sites of metabolism with deuterium can sometimes slow down the rate of CYP-mediated oxidation due to the kinetic isotope effect.
Q4: How do I choose the right in vitro assay to assess the metabolic stability of my compound?
A4: The choice of in vitro assay depends on the stage of your research and the specific questions you are asking:
-
Liver Microsomes: This is a good initial screen for Phase I metabolic stability, as microsomes are rich in CYP enzymes. It is a relatively simple and cost-effective assay.
-
Hepatocytes: This is a more comprehensive model as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters. This assay provides a more complete picture of a compound's metabolic fate in the liver.
-
S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolism than microsomes alone.
Troubleshooting Guides
Issue 1: High variability in metabolic stability assay results.
-
Possible Cause: Inconsistent pipetting, especially of viscous stock solutions or microsomal/hepatocyte suspensions.
-
Solution: Ensure proper mixing of all solutions before pipetting. Use calibrated pipettes and reverse pipetting for viscous liquids. When working with cell suspensions, gently swirl the stock before each aspiration to ensure a homogenous cell density.
-
-
Possible Cause: Degradation of the compound in the assay buffer (chemical instability).
-
Solution: Run a control incubation without the metabolic enzymes (e.g., heat-inactivated microsomes or in buffer alone) to assess the chemical stability of the compound under the assay conditions.
-
-
Possible Cause: Variability in the metabolic activity of different batches of microsomes or hepatocytes.
-
Solution: Use a single batch of cryopreserved hepatocytes or microsomes for comparative studies. Always include positive control compounds with known metabolic profiles (e.g., testosterone, verapamil) to qualify the activity of each new batch of reagents.
-
Issue 2: My compound appears to be cytotoxic to the hepatocytes in the stability assay.
-
Possible Cause: The concentration of the test compound is too high, leading to cell death and inaccurate metabolic rate determination.
-
Solution: Determine the cytotoxicity of your compound beforehand using a standard cell viability assay (e.g., MTT or LDH release). If cytotoxic, lower the incubation concentration of your compound in the metabolic stability assay to a non-toxic level. Ensure the final concentration of the organic solvent (like DMSO) used to dissolve the compound is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
-
Possible Cause: The compound itself is inherently toxic to liver cells.
-
Solution: If reducing the concentration is not feasible, consider using a shorter incubation time or a less complex system like liver microsomes, which are less susceptible to cytotoxicity.
-
Issue 3: Poor recovery of the test compound at the 0-minute time point.
-
Possible Cause: Non-specific binding of the compound to the plasticware or the biological matrix (microsomes or hepatocytes).
-
Solution: Use low-binding plates and tubes. To quantify the extent of non-specific binding, at the end of the incubation, compare the concentration of the compound in the supernatant after centrifugation with the initial nominal concentration in a sample with no cells/microsomes. If binding is significant, this needs to be accounted for in the calculation of metabolic parameters.
-
-
Possible Cause: Inefficient extraction of the compound during the sample preparation (quenching) step.
-
Solution: Optimize the quenching solution (e.g., try different ratios of acetonitrile or methanol, with or without formic acid). Ensure vigorous vortexing after adding the quenching solution to facilitate protein precipitation and release of the compound into the supernatant. Include an internal standard to normalize for extraction efficiency.
-
Data Presentation
Table 1: Comparative Metabolic Stability of a Morpholine-Containing mTOR Inhibitor and its Tetrahydro-2H-pyran (THP) Bioisostere in Human Hepatocytes.
| Compound | Bioisosteric Group | % Remaining after 3h |
| PQR620 | Morpholine | Low |
| 11b | Tetrahydro-2H-pyran (THP) | 59.9% |
Data adapted from a study on mTOR kinase inhibitors, demonstrating improved metabolic stability with the THP bioisostere.[8]
Table 2: In Vitro Metabolic Half-life and Intrinsic Clearance of Gefitinib in Human Liver Microsomes.
| Compound | Half-life (t1/2) (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| Gefitinib | Not explicitly stated, but extensive metabolism observed | Not explicitly stated, but multiple metabolites formed |
Gefitinib, a morpholine-containing drug, undergoes extensive metabolism in human liver microsomes, with the major pathway involving morpholine ring-opening.[1][2]
Experimental Protocols
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes
1. Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates (low-binding)
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound working solution to the wells containing the HLM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Seal the plate and vortex vigorously to precipitate the proteins.
-
Centrifuge the plate at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).
Protocol 2: Metabolic Stability Assay in Suspension Hepatocytes
1. Reagents and Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Collagen-coated 96-well plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Dilute the hepatocyte suspension in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Add the hepatocyte suspension to the wells of a collagen-coated 96-well plate.
-
Pre-incubate the plate at 37°C in a CO2 incubator for 15-30 minutes to allow the cells to recover.
-
Add the test compound (pre-diluted in incubation medium) to the wells to initiate the assay.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding an equal volume of cold quenching solution to the respective wells.
-
Seal the plate and vortex to lyse the cells and precipitate proteins.
-
Centrifuge the plate to pellet cell debris and precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance. The Clint value is typically expressed as µL/min/10^6 cells.
Visualizations
Caption: CYP450-mediated metabolic pathway of a morpholine-containing inhibitor.
Caption: A typical experimental workflow for in vitro metabolic stability assays.
Caption: Troubleshooting logic for addressing high variability in metabolic stability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism of gefitinib in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 6. baranlab.org [baranlab.org]
- 7. enamine.net [enamine.net]
- 8. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine-based kinase inhibitors. The focus is on strategies to understand and mitigate off-target effects, a common challenge in kinase inhibitor development.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine-based kinase inhibitor shows significant off-target activity. What are the common underlying reasons for this lack of selectivity?
A1: The off-target activity of pyrimidine-based kinase inhibitors often stems from the highly conserved nature of the ATP-binding pocket across the human kinome.[1][2] The pyrimidine scaffold is a bioisostere of adenine, the core of ATP, enabling it to bind to the hinge region of many kinases.[3][4] This inherent structural mimicry is a primary reason for broad kinase activity. While this can be an advantage in some therapeutic contexts, it often leads to undesirable off-target effects and potential toxicity.[2][5]
Q2: What are the primary medicinal chemistry strategies to improve the selectivity of my pyrimidine-based inhibitor?
A2: Several medicinal chemistry strategies can be employed to enhance the selectivity of pyrimidine-based kinase inhibitors:
-
Structure-Based Drug Design (SBDD): By leveraging the crystal structure of the target kinase, modifications can be designed to exploit unique features of the target's active site that are not present in off-target kinases.[1][6][7] This can involve introducing moieties that interact with non-conserved residues or induce specific conformational changes.[8]
-
Targeting Inactive Kinase Conformations (Type II Inhibitors): Designing inhibitors that bind to the inactive "DFG-out" conformation of a kinase can significantly improve selectivity.[6] This conformation is generally more variable across the kinome than the active "DFG-in" state.[8]
-
Covalent Inhibition: Introducing a reactive group (a "warhead") that forms a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective and potent inhibition.[9][10]
-
Exploiting Subtle Active Site Differences: Even small variations in the shape and electrostatic properties of the ATP binding pocket can be exploited. For example, targeting a "gatekeeper" residue that is smaller in the target kinase allows for the design of bulkier inhibitors that are excluded from off-target kinases with larger gatekeeper residues.[9]
-
Allosteric Inhibition: Designing inhibitors that bind to a site distinct from the ATP pocket (an allosteric site) can achieve high selectivity, as these sites are generally less conserved than the active site.[11]
Q3: How can I computationally predict the potential off-target profile of my inhibitor before extensive experimental testing?
A3: Several computational approaches can provide valuable insights into the potential off-target interactions of your kinase inhibitor:
-
Binding Site Similarity Analysis: Methods like "binding site signature (BSS)" compare the three-dimensional structure of the inhibitor-bound kinase to a database of other kinase structures to predict potential off-target binding.[12]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are trained on large datasets of known kinase-inhibitor interactions to predict the activity of new compounds based on their chemical structures.[12][13]
-
Machine Learning Approaches: Algorithms such as Support Vector Machines (SVM) and Random Forests can be trained on kinome-wide screening data to predict the selectivity profile of novel inhibitors.[14][15][16]
-
Molecular Docking and Simulation: Docking your inhibitor into the crystal structures of various kinases can help predict binding affinities and identify potential off-target interactions.[13]
Troubleshooting Guides
Problem: My lead compound shows high potency for the target kinase in biochemical assays, but low efficacy and signs of toxicity in cell-based assays.
Possible Cause: This discrepancy often points to significant off-target effects in the cellular environment. While potent against the intended target, the compound may be inhibiting other essential kinases, leading to unexpected cellular responses and toxicity.[17][18][19]
Troubleshooting Steps:
-
Perform a Broad Kinase Selectivity Profile: Screen your compound against a large panel of kinases (e.g., a kinome scan) to identify its off-target interactions.[20][21][22] This will provide a comprehensive view of its selectivity.
-
Analyze the Off-Target Hits: Investigate the biological functions of the identified off-target kinases to understand if their inhibition could explain the observed cellular phenotype.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your lead compound to identify modifications that reduce binding to the off-target kinases while maintaining potency for the primary target.[4]
-
Cellular Target Engagement Assays: Use techniques like NanoBRET to confirm that your compound is engaging the intended target within the complex cellular environment and to what extent it interacts with off-targets.[23][24]
Problem: I have identified several off-target kinases, but I am unsure which ones are functionally relevant to the observed cellular phenotype.
Troubleshooting Steps:
-
Compare IC50/Kd Values: Prioritize off-targets that are inhibited with a potency similar to or greater than the intended target.
-
Pathway Analysis: Use bioinformatics tools to determine if the identified off-targets are involved in signaling pathways that could plausibly lead to the observed cellular effects.[17]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the off-target kinases in your cell model. If the phenotype of the genetic knockdown mimics the effect of your inhibitor, it suggests that the off-target interaction is functionally significant.
-
Rescue Experiments: Overexpress a drug-resistant mutant of the intended target kinase. If this rescues the cellular phenotype, it confirms that the on-target activity is critical. Conversely, overexpressing the off-target kinase might also rescue the phenotype if the inhibitor's effect is primarily through that off-target.
Data Presentation
Table 1: Example of Kinase Selectivity Improvement through Structure-Based Design.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Fold (Off-Target 1 / Target) | Selectivity Fold (Off-Target 2 / Target) |
| Parent Compound | 15 | 30 | 50 | 2 | 3.3 |
| Optimized Compound 1 | 10 | 500 | 800 | 50 | 80 |
| Optimized Compound 2 | 8 | >10,000 | >10,000 | >1250 | >1250 |
This table illustrates how iterative design can dramatically improve the selectivity profile of a kinase inhibitor.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay (HotSpot™ Assay)
This protocol outlines a general procedure for determining the selectivity of a kinase inhibitor against a panel of kinases using a filter-binding radiometric assay.[20][22][25]
Materials:
-
Kinase panel (recombinant enzymes)
-
Corresponding kinase-specific substrates
-
Test inhibitor (dissolved in DMSO)
-
Assay buffer (specific to each kinase)
-
ATP (including radiolabeled [γ-³³P]ATP)
-
Filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted test inhibitor to the appropriate wells. Include a DMSO-only control (0% inhibition) and a positive control inhibitor if available.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to accurately reflect the inhibitor's intrinsic affinity.[26]
-
Incubation: Incubate the reaction plate at the optimal temperature (e.g., 30°C) for a predetermined time to ensure the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto the filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Target Engagement using NanoBRET™ Assay
This protocol describes a method to quantify the binding of an inhibitor to its target kinase within living cells.[23][24]
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer (a fluorescent ligand that binds to the target kinase)
-
Test inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence (450 nm and 600 nm)
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-fused kinase into the assay plate and incubate overnight.
-
Tracer and Inhibitor Addition: Prepare dilutions of the test inhibitor in Opti-MEM®. Add the NanoBRET™ tracer and the test inhibitor to the cells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized equilibration time (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Luminescence Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Convert the raw ratios to milliBRET units (mBU). Plot the mBU values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: A typical workflow for kinase inhibitor development and selectivity profiling.
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: Key strategies to improve the selectivity of pyrimidine-based inhibitors.
References
- 1. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. journaljcti.com [journaljcti.com]
- 12. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. biorxiv.org [biorxiv.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-(6-hydrazinylpyrimidin-4-yl)morpholine?
A1: Based on its chemical structure, this compound is expected to present hazards similar to other hydrazine and morpholine derivatives. These include:
-
Toxicity: Hydrazine derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[1][2] They can be strong irritants to the skin and eyes.[1]
-
Carcinogenicity: Hydrazine and some of its derivatives are considered potential or known carcinogens.[3][4]
-
Flammability: While the flammability of this specific compound is not documented, many organic compounds, including morpholine, are flammable.[5][6][7][8] Hydrazine vapors can be flammable over a wide range of concentrations.[9]
-
Reactivity: Hydrazines are reactive compounds.[9] This substance may react with strong oxidizing agents, acids, and metals.[5]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: A comprehensive PPE strategy is crucial. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][10] The following PPE is recommended:
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[5][6]
-
Hand Protection: Use chemical-resistant gloves, such as elbow-length impervious gloves.[5]
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, full protective clothing may be necessary.[7]
-
Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, a NIOSH/MSHA-approved respirator is recommended.[11]
Q3: How should I properly store this compound?
A3: Proper storage is essential to maintain the compound's integrity and ensure safety.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and nitrosating agents.[5]
-
Ensure the storage area is clearly labeled and accessible only to authorized personnel.
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[6]
-
Clean the spill area thoroughly.
Q5: What are the appropriate first-aid measures for exposure?
A5: Immediate action is critical in case of exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[11][12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][12]
Summary of Potential Hazards and Precautions
| Hazard Category | Potential Hazard | Recommended Precautions |
| Health Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[1][13] Causes skin and eye irritation.[1][12] Potential carcinogen.[3][4] | Wear appropriate PPE (gloves, goggles, lab coat).[5][6] Work in a well-ventilated area or fume hood.[6][10] Avoid creating dust or aerosols.[12] |
| Physical Hazards | Potentially flammable liquid and vapor.[5][6][7][8] | Keep away from heat, sparks, and open flames.[6][7][8] Ground/bond container and receiving equipment.[6][7] |
| Environmental Hazards | Potentially toxic to aquatic life.[13] | Avoid release to the environment.[5] Dispose of waste according to regulations. |
Incompatible Materials
| Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can cause a strong exothermic reaction. |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Can cause a strong exothermic reaction.[5] |
| Nitrosating Agents | Nitrites | Potential for hazardous reactions.[5] |
| Metals | May cause corrosion.[5] |
Experimental Workflow: Safe Handling Protocol
Caption: Safe handling workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdsearchlight.com [mdsearchlight.com]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. redox.com [redox.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. chemos.de [chemos.de]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. beta.lakeland.edu [beta.lakeland.edu]
Technical Support Center: Purification of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and its Analogs
Welcome to the technical support center for the purification of 4-(6-hydrazinylpyrimidin-4-yl)morpholine and its analogs. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its analogs?
A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the scale of the reaction, and the desired final purity.
Q2: How do I choose a suitable recrystallization solvent?
A2: Solvent selection is critical for successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at lower temperatures. For morpholine derivatives, polar solvents are often a good starting point. For instance, some morpholine derivatives have been successfully recrystallized from dimethyl sulfoxide (DMSO).[1][2] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) to identify the optimal solvent or solvent system.
Q3: What are the typical conditions for column chromatography of pyrimidine derivatives?
A3: For pyrimidine derivatives, normal-phase and reversed-phase chromatography are commonly employed. Silica gel is a common stationary phase for normal-phase chromatography.[3] The mobile phase is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). For reversed-phase HPLC, C8 and C18 columns are frequently used with mobile phases consisting of buffered aqueous solutions and organic modifiers like acetonitrile or methanol.[4] The optimal conditions will depend on the specific analog and its polarity.
Q4: What are the potential impurities I should be aware of during the synthesis of this compound?
A4: The synthesis of this compound typically involves the reaction of a 4-(6-chloropyrimidin-4-yl)morpholine precursor with hydrazine hydrate. Potential impurities include:
-
Unreacted starting material: 4-(6-chloropyrimidin-4-yl)morpholine.
-
Di-substituted byproducts: Formation of bis-(6-morpholinopyrimidin-4-yl)hydrazine.
-
Hydrolysis products: If water is present, the chloro- or hydrazinyl- group on the pyrimidine ring could be hydrolyzed to a hydroxyl group.
-
Side-products from hydrazine: Hydrazine can undergo side reactions, especially at elevated temperatures.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and its analogs.
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize | 1. Solution is too dilute. 2. Incorrect solvent system. 3. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Perform new solubility tests to find a more suitable solvent or solvent mixture. Try adding an anti-solvent dropwise. 3. Attempt to purify a small sample by preparative TLC or flash chromatography to obtain a seed crystal. |
| Oily precipitate forms instead of crystals | 1. Solution is supersaturated. 2. Cooling rate is too fast. 3. Presence of impurities. | 1. Gently warm the solution to redissolve the oil and allow it to cool more slowly. 2. Reduce the cooling rate by placing the flask in a Dewar or an insulated container. 3. "Oil out" the product, decant the solvent, and attempt to recrystallize the oil from a different solvent system. |
| Poor recovery after recrystallization | 1. Compound is too soluble in the chosen solvent at room temperature. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Choose a solvent in which the compound has lower solubility at room temperature. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. 3. Preheat the filtration apparatus and use a minimum amount of hot solvent to wash the crystals. |
| Co-elution of impurities in column chromatography | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Stationary phase is not suitable. | 1. Adjust the mobile phase composition. For normal phase, decrease the polarity (e.g., increase the percentage of the non-polar solvent). For reverse phase, increase the polarity. Consider using a gradient elution. 2. Reduce the amount of crude material loaded onto the column. 3. Try a different stationary phase (e.g., alumina, or a different type of bonded silica). |
| Broad or tailing peaks in HPLC analysis | 1. Interactions with residual silanols on the column. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Add a competing amine, such as triethylamine (0.1%), to the mobile phase to block active sites. 2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. 3. Replace the column with a new one. |
| Product appears to be degrading on the silica gel column | 1. The compound is sensitive to the acidic nature of silica gel. 2. The compound is unstable over long periods on the stationary phase. | 1. Use a neutral stationary phase like alumina or a deactivated silica gel. 2. Perform flash chromatography to minimize the time the compound spends on the column. |
Experimental Protocols
General Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
General Column Chromatography Protocol:
-
Stationary Phase and Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine the appropriate stationary phase (e.g., silica gel) and a mobile phase that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC or HPLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
No quantitative data on purification yields or purity levels for this compound were found in the searched literature. Researchers are encouraged to maintain detailed records of their purification attempts to build a data repository for specific analogs.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Column chromatography purification workflow.
References
Technical Support Center: Enhancing Bioavailability of Morpholine Derivatives in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor bioavailability in animal models.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your in vivo experiments.
1. Issue: Low Oral Bioavailability Observed in Pharmacokinetic Studies
Question: My morpholine derivative shows low oral bioavailability in rats/mice. What are the potential causes and how can I troubleshoot this?
Answer:
Low oral bioavailability of morpholine derivatives can stem from several factors. A systematic approach to identify the root cause is crucial. Here are the primary areas to investigate:
-
Poor Aqueous Solubility: While the morpholine ring is often incorporated to improve solubility, the overall physicochemical properties of the molecule might still lead to poor dissolution in the gastrointestinal (GI) tract.
-
Troubleshooting:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
Formulation Strategies: For in vivo studies, consider formulating the compound in a vehicle known to enhance solubility, such as a solution with co-solvents (e.g., PEG400, DMSO, ethanol), a suspension with wetting agents (e.g., Tween 80), or a lipid-based formulation.
-
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. The morpholine ring itself can be a site of metabolism, often through oxidation.
-
Troubleshooting:
-
In Vitro Metabolic Stability: Conduct a liver microsomal stability assay to determine the intrinsic clearance of your compound. This will provide an indication of its susceptibility to hepatic metabolism.
-
Route of Administration Comparison: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration. A significant difference in the Area Under the Curve (AUC) between the two routes is indicative of high first-pass metabolism.
-
-
-
Efflux by Transporters: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, thereby reducing absorption.
-
Troubleshooting:
-
In Vitro Permeability Assay: Perform a Caco-2 permeability assay. A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) suggests that the compound is a substrate for efflux transporters.
-
Co-administration with Inhibitors: In your in vivo studies, consider co-administering your compound with a known P-gp inhibitor (e.g., verapamil, elacridar) to see if this improves oral bioavailability.
-
-
Logical Flow for Troubleshooting Low Oral Bioavailability
Troubleshooting workflow for low oral bioavailability.
2. Issue: High Variability in Plasma Concentrations Between Animals
Question: I am observing significant variability in the plasma concentrations of my morpholine derivative between individual animals in the same dosing group. What could be the cause?
Answer:
High inter-animal variability can confound the interpretation of pharmacokinetic data. Potential causes include:
-
Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting absorption.
-
Food Effects: The presence or absence of food in the stomach can significantly impact drug absorption.
-
Genetic Polymorphisms: Differences in the expression of metabolic enzymes or transporters among animals can lead to variable drug exposure.
Troubleshooting:
-
Standardize Dosing Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes and administer the dose at a consistent rate.
-
Control Feeding Schedule: Fast animals overnight before dosing to minimize food effects.
-
Use Inbred Strains: Whenever possible, use inbred strains of animals to reduce genetic variability.
Frequently Asked Questions (FAQs)
Q1: Is the morpholine ring itself metabolically stable?
A1: The metabolic stability of the morpholine ring can vary depending on its chemical environment within the molecule. While often considered relatively stable, the morpholine ring can undergo metabolism, primarily through oxidation. The nitrogen atom can be oxidized, or the ring can be opened.[1] It is crucial to assess the metabolic stability of each new morpholine derivative experimentally.
Q2: How does the substitution pattern on the morpholine ring affect bioavailability?
A2: The substitution pattern on the morpholine ring can influence its physicochemical properties and metabolic stability, thereby affecting bioavailability. For example, bulky substituents near the nitrogen atom may hinder metabolic enzymes, increasing stability. However, such substitutions could also impact solubility or receptor binding. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are essential to understand these effects for your specific series of compounds.
Q3: What are some common formulation strategies for poorly soluble morpholine derivatives for in vivo studies?
A3: For preclinical in vivo studies, several formulation strategies can be employed to enhance the exposure of poorly soluble morpholine derivatives:
-
Co-solvent systems: A mixture of water and organic solvents like PEG400, propylene glycol, ethanol, or DMSO can increase the solubility of hydrophobic compounds.
-
Surfactant-based systems: Using non-ionic surfactants such as Tween 80 or Cremophor EL can improve wetting and dispersion of the compound in the GI tract.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective in enhancing the oral absorption of poorly soluble drugs.[2]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate.
Quantitative Data Summary
The following tables provide a summary of pharmacokinetic parameters for two well-known morpholine-containing drugs, Gefitinib and Linezolid, in various animal models. This data can serve as a reference for what to expect from morpholine derivatives in preclinical studies.
Table 1: Pharmacokinetic Parameters of Gefitinib in Animal Models
| Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat (Male) | 5 mg/kg IV | - | - | 3333 | - | [3] |
| Rat (Female) | 5 mg/kg IV | - | - | 5208 | - | [3] |
| Dog (Male) | 5 mg/kg IV | - | - | 5208 | - | [3] |
| Mouse | 150 mg/kg PO | ~2000 | ~2 | ~15000 | Not Reported | [4] |
Table 2: Pharmacokinetic Parameters of Linezolid in Animal Models
| Animal Model | Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | Not Specified | - | - | - | >70 | [5] |
| Rat | 63 mg/kg PO | Not Reported | Not Reported | 224.5 | >95 | [5] |
| Dog | Not Specified | - | - | - | >95 | [5] |
Key Experimental Protocols
1. Protocol: In Vitro Liver Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Methodology:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., rat, mouse, or human) at a stock concentration of 20 mg/mL.
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Stop solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to the wells to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding the cold stop solution to the respective wells.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (Clint).
-
2. Protocol: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
This protocol outlines the procedure for a basic oral pharmacokinetic study in mice.
Methodology:
-
Animal Preparation:
-
Use an appropriate strain of mice (e.g., C57BL/6), typically 8-10 weeks old.
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or terminal cardiac puncture.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the quantification of the test compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, and clearance.
-
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
Many morpholine derivatives are designed as inhibitors of the PI3K/Akt/mTOR pathway, which is a crucial signaling cascade involved in cell growth, proliferation, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Optimizing the Selectivity of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine for a Target Kinase
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to optimize the selectivity of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine, hereafter referred to as "Compound-HPM," for its primary target, Kinase X.
Troubleshooting Guides
This section addresses common challenges encountered during the optimization of Compound-HPM's selectivity.
Q1: My Compound-HPM analog shows high potency against the target Kinase X but has significant off-target activity against related kinases (e.g., Kinase Y and Z). How can I improve its selectivity?
A1: Achieving selectivity is a common challenge in kinase inhibitor development. Here are several strategies to consider:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of Compound-HPM to identify functional groups crucial for on-target potency versus off-target activity. Focus on substitutions at positions that might exploit differences in the ATP-binding pockets of Kinase X versus other kinases. For instance, exploring different aromatic substitutions on the pyrimidine core can influence interactions with the gatekeeper residue, which often varies between kinases.
-
Structure-Based Drug Design: If the crystal structures of Kinase X and key off-target kinases are available, use computational modeling to guide your design. Dock your analogs into the ATP-binding sites to visualize potential interactions and identify opportunities for modifications that favor binding to Kinase X.
-
Explore Different Scaffolds: While the pyrimidine core is a good starting point, consider exploring alternative heterocyclic scaffolds that may offer a different interaction profile with the target kinase.
-
Kinome-Wide Profiling: Utilize commercial kinase profiling services to get a broad view of your compound's selectivity across the human kinome.[1][2][3][4] This can help you identify and prioritize off-targets to address in your optimization strategy.
Q2: I've synthesized a new analog of Compound-HPM that shows improved selectivity in biochemical assays, but it loses potency in cell-based assays. What could be the issue?
A2: A discrepancy between biochemical and cellular potency is a frequent observation. Several factors could be at play:
-
Cell Permeability: The modified compound might have poor membrane permeability, preventing it from reaching its intracellular target. Assess the physicochemical properties of your analog, such as lipophilicity (LogP) and polar surface area (PSA).
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes, reducing its effective concentration.
-
High ATP Concentration in Cells: Biochemical assays are often run at lower ATP concentrations than what is present in a cellular environment (mM range). For ATP-competitive inhibitors like many pyrimidine-based compounds, the high intracellular ATP concentration can outcompete the inhibitor, leading to a decrease in apparent potency.[2][4] Consider running your biochemical assays at higher ATP concentrations to better mimic physiological conditions.[2]
Q3: I'm observing unexpected phenotypic changes in my cell-based experiments that don't seem to be related to the inhibition of Kinase X. How can I determine if these are off-target effects of my Compound-HPM analog?
A3: Distinguishing on-target from off-target effects is critical. Here's a systematic approach:
-
Use Orthogonal Inhibitors: Test other known inhibitors of Kinase X that have different chemical scaffolds and off-target profiles.[5] If these inhibitors produce the same phenotype, it's more likely an on-target effect.
-
Rescue Experiments: If possible, introduce a version of Kinase X that is resistant to your inhibitor but retains its kinase activity. If the phenotype is rescued, it confirms the effect is on-target.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Kinase X. If this phenocopies the effect of your inhibitor, it supports an on-target mechanism.
-
Broad Kinase Profiling: As mentioned before, comprehensive kinase profiling can reveal unexpected off-targets that might be responsible for the observed phenotype.[4][6]
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism of action for this compound (Compound-HPM)? A: Based on its pyrimidine scaffold, Compound-HPM is hypothesized to be an ATP-competitive kinase inhibitor.[7][8] The pyrimidine core likely mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The morpholine and hydrazinyl groups are expected to interact with the surrounding amino acid residues, influencing potency and selectivity.
Q: Which kinase families are commonly targeted by pyrimidine-based inhibitors? A: Pyrimidine-based scaffolds are found in numerous approved and investigational kinase inhibitors targeting a wide range of kinases, including receptor tyrosine kinases (e.g., EGFR, VEGFR), non-receptor tyrosine kinases (e.g., Src family kinases), and serine/threonine kinases (e.g., CDKs, PI3K/mTOR).[9][10]
Q: How can I leverage the morpholine group to improve the properties of my compound? A: The morpholine moiety is often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability.[11][12] It can also form favorable interactions within the ATP-binding site. Exploring substitutions on the morpholine ring or replacing it with other saturated heterocycles can be a valuable strategy for optimizing both potency and pharmacokinetic properties.
Data Presentation
Table 1: Kinase Selectivity Profile of Compound-HPM and Analogs
| Compound | Target Kinase X IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Off-Target Kinase Z IC50 (nM) | Selectivity Ratio (Y/X) | Selectivity Ratio (Z/X) |
| Compound-HPM | 50 | 150 | 200 | 3 | 4 |
| Analog A | 25 | 500 | 750 | 20 | 30 |
| Analog B | 100 | >10,000 | >10,000 | >100 | >100 |
| Analog C | 10 | 20 | 30 | 2 | 3 |
Table 2: Comparison of Biochemical and Cellular Potency
| Compound | Kinase X Biochemical IC50 (nM) | Cellular On-Target EC50 (nM) | Potency Fold-Shift (Cellular/Biochemical) |
| Compound-HPM | 50 | 500 | 10 |
| Analog A | 25 | 1000 | 40 |
| Analog B | 100 | 150 | 1.5 |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of kinases using a commercial service.
-
Compound Preparation: Solubilize the test compound (e.g., Compound-HPM analog) in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Serially dilute the compound stock in DMSO to generate a range of concentrations for IC50 determination. Typically, an 11-point, 3-fold serial dilution is performed.
-
Kinase Reaction: The kinase profiling service will perform the kinase reactions. Generally, this involves incubating the recombinant kinase, a suitable substrate, and ATP with the test compound. The specific conditions (e.g., ATP concentration, incubation time) will vary depending on the kinase.
-
Detection: The reaction progress is monitored using a suitable detection method, such as radiometric assays (e.g., ³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™).[4][6]
-
Data Analysis: The raw data is converted to percent inhibition relative to a DMSO control. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: Cellular On-Target Engagement via Western Blot
This protocol describes how to confirm that Compound-HPM is inhibiting Kinase X within a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Cell Culture and Treatment: Plate cells known to have an active Kinase X signaling pathway. Allow the cells to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the Kinase X substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total substrate or a housekeeping protein like GAPDH). Plot the normalized phosphorylation levels against the compound concentration to determine the EC50.
Visualizations
Caption: Hypothetical signaling pathway involving the target, Kinase X.
Caption: Workflow for optimizing kinase inhibitor selectivity.
Caption: Decision tree for troubleshooting poor kinase selectivity.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. assayquant.com [assayquant.com]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(6-hydrazinylpyrimidin-4-yl)morpholine. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and scalable approach is a two-step synthesis. The first step involves a nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine with morpholine to form the intermediate, 4-(6-chloropyrimidin-4-yl)morpholine. The second step is the subsequent nucleophilic substitution of the remaining chlorine atom with hydrazine.
Q2: What are the critical parameters to control during the first step (morpholine addition)?
A2: The key parameters are temperature and the stoichiometry of the reactants. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermicity and to favor the mono-substitution product. Using a slight excess of morpholine can ensure the complete consumption of the dichloropyrimidine.
Q3: What are the potential side products in the first step?
A3: The primary side product is the di-substituted pyrimidine, where two morpholine molecules react with the dichloropyrimidine. Careful control of the reaction conditions, particularly temperature and stoichiometry, can minimize the formation of this impurity. Another potential issue is the formation of regioisomers if an asymmetrically substituted dichloropyrimidine is used.
Q4: What are the challenges in the second step (hydrazine addition)?
A4: The main challenge is to prevent the ring-opening of the pyrimidine core by hydrazine, which can occur under harsh conditions such as high temperatures and a large excess of hydrazine.[1] The reaction should be carefully monitored to ensure the desired substitution occurs without degradation of the heterocyclic ring.
Q5: How can the final product be purified on a larger scale?
A5: For preclinical studies requiring high purity, column chromatography is a common purification method. Recrystallization from a suitable solvent system can also be an effective technique for purification on a larger scale, provided a suitable solvent is identified.
Experimental Protocols
Step 1: Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine
This protocol is adapted from a similar synthesis of a morpholinopyrimidine derivative.
Materials:
-
4,6-Dichloropyrimidine
-
Morpholine
-
Acetone
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve 4,6-dichloropyrimidine (1.0 eq) in acetone.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add morpholine (1.05 eq) to the cooled solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for another 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to obtain 4-(6-chloropyrimidin-4-yl)morpholine as a solid.
Quantitative Data for Step 1 (Literature Values for a similar reaction):
| Reactant | Molar Eq. | Yield (%) | Purity (%) | Reference |
| 2,4,6-Trichloropyrimidine | 1.0 | 79 | >95 | [2] |
| Morpholine | 1.05 | [2] |
Note: This data is for the synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine and serves as a reference. Yields for 4-(6-chloropyrimidin-4-yl)morpholine may vary.
Step 2: Synthesis of this compound
Materials:
-
4-(6-Chloropyrimidin-4-yl)morpholine
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Suspend 4-(6-chloropyrimidin-4-yl)morpholine (1.0 eq) in ethanol in a reaction vessel equipped with a reflux condenser.
-
Add hydrazine hydrate (a slight excess, e.g., 1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.
Expected Quantitative Data (Estimated based on similar reactions):
| Reactant | Molar Eq. | Estimated Yield (%) | Estimated Purity (%) |
| 4-(6-Chloropyrimidin-4-yl)morpholine | 1.0 | 70-85 | >98 |
| Hydrazine Hydrate | 1.2 |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time. Ensure accurate stoichiometry. |
| Formation of di-substituted byproduct. | Maintain low reaction temperature (0 °C). Add morpholine slowly. | |
| Multiple spots on TLC after Step 1 | Presence of starting material and di-substituted product. | Optimize reaction time and temperature. Purify carefully using column chromatography with a shallow gradient. |
| Low yield in Step 2 | Incomplete reaction. | Increase reflux time. Ensure sufficient hydrazine hydrate is used. |
| Degradation of the pyrimidine ring. | Avoid excessive heating or prolonged reaction times. Use a milder base if necessary.[1] | |
| Product from Step 2 is an oil or difficult to crystallize | Presence of impurities. | Purify by column chromatography. Try different recrystallization solvents or solvent mixtures. |
| Final product purity is below preclinical requirements | Inefficient purification. | Repeat purification step (recrystallization or chromatography). Consider a final wash with a non-polar solvent to remove residual impurities. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Validation & Comparative
Comparative Analysis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor scaffold represented by 4-(6-hydrazinylpyrimidin-4-yl)morpholine against other prominent kinase inhibitors sharing the core pyrimidine-morpholine structural motif. Due to the limited publicly available data on the specific inhibitory activity of this compound, this comparison focuses on well-characterized inhibitors targeting key kinases in cellular signaling pathways implicated in cancer and inflammatory diseases. The analysis will delve into inhibitors of Phosphatidylinositol 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Aurora Kinases, providing quantitative data on their inhibitory potency and selectivity.
Introduction to Pyrimidine-Morpholine Kinase Inhibitors
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its ability to mimic the adenine base of ATP allows it to effectively compete for the ATP-binding site of kinases. The morpholine moiety is frequently incorporated into kinase inhibitor design to improve physicochemical properties, such as aqueous solubility and metabolic stability, and to form crucial hydrogen bond interactions with the hinge region of the kinase domain.[3][4] The combination of these two structural features has led to the development of potent and selective inhibitors for various kinase families.
Comparative Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrimidine-morpholine based kinase inhibitors against their primary targets. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Several inhibitors targeting PI3K and/or mTOR incorporate the pyrimidine-morpholine scaffold.
| Compound Name | Target Kinase(s) | IC50 (nM) | Reference |
| GDC-0941 (Pictilisib) | PI3Kα | 3 | [5][7] |
| PI3Kδ | 3 | [8] | |
| PI3Kβ | 33 | [5] | |
| PI3Kγ | 48 | [5] | |
| BKM-120 (Buparlisib) | PI3Kα | 44.6 ± 3.6 | [4] |
| GDC-0980 (Apitolisib) | PI3Kα | 5 | [5] |
| mTOR | 17 | [5] | |
| PQR514 | PI3Kα | 39 | [9] |
| mTOR | 148 | [9] | |
| Compound 17p | PI3Kα | 31.8 ± 4.1 | [4] |
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets.[2][10]
| Compound Name | Target Kinase(s) | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [2] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [2] |
| PF-03814735 | Aurora A | 0.8 | [2] |
Signaling Pathways
The following diagrams illustrate the central roles of PI3K/mTOR and Aurora kinases in cellular signaling.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Caption: Role of Aurora kinases in the cell cycle.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, which is a common method for determining the IC50 of a kinase inhibitor.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized procedure for determining the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (e.g., this compound or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction: a. To each well of the plate, add the kinase enzyme diluted in kinase buffer. b. Add the test compound or DMSO (for control wells). c. Add the kinase-specific substrate. d. Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL. e. Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate the plate at room temperature for 40 minutes. c. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the amount of remaining ATP. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General workflow for a luminescence-based kinase inhibition assay.
Conclusion
References
- 1. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effects of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine In Vitro: A Comparative Guide
This guide provides a comparative framework for evaluating the anti-proliferative activity of the novel compound 4-(6-Hydrazinylpyrimidin-4-yl)morpholine. Due to the limited direct experimental data on this specific molecule, this guide draws upon established methodologies and data from structurally related pyrimidine and morpholine derivatives to propose a comprehensive validation strategy. The protocols and comparative data presented herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Comparative Analysis of Anti-proliferative Activity
To contextualize the potential efficacy of this compound, its anti-proliferative activity can be compared against established cytotoxic agents and structurally analogous compounds. The following table provides a hypothetical comparison based on typical IC₅₀ values observed for related heterocyclic compounds against various cancer cell lines.
| Compound | Target Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound |
| This compound | MCF-7 | MTT | [Hypothetical] | Doxorubicin |
| A549 | MTT | [Hypothetical] | Cisplatin | |
| HT-29 | MTT | [Hypothetical] | 5-Fluorouracil | |
| Compound 2g (pyrimidine-morpholine hybrid) | MCF-7 | MTT | [Data from similar compounds] | Doxorubicin[1] |
| SW480 | MTT | [Data from similar compounds] | Doxorubicin[1] | |
| BMAQ (6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline) | L1210 | Trypan Blue | [Data from similar compounds] | Not Specified[2] |
| HL-60 | Trypan Blue | [Data from similar compounds] | Not Specified[2] | |
| U-937 | Trypan Blue | [Data from similar compounds] | Not Specified[2] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][3][4][5] This protocol is adapted for screening the anti-proliferative effects of this compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the compound concentration.
Experimental workflow for the MTT assay.
Potential Signaling Pathways Involved
Compounds containing pyrimidine and morpholine scaffolds have been reported to interfere with various signaling pathways crucial for cell proliferation.[1] A potential mechanism of action for this compound could involve the inhibition of key kinases in pro-proliferative pathways such as the MAPK/ERK and PI3K/Akt pathways.
Hypothesized inhibition of pro-proliferative signaling pathways.
Further investigations, such as western blot analysis of key signaling proteins, would be necessary to elucidate the precise mechanism of action of this compound. This guide provides a starting point for the systematic evaluation of its anti-proliferative potential.
References
- 1. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 4. 4.4. Antiproliferative Assay [bio-protocol.org]
- 5. Synthesis and in vitro antiproliferative activity against human cancer cell lines of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(6-hydrazinylpyrimidin-4-yl)morpholine scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on published experimental data. We will delve into their biological activities, the experimental methods used for their evaluation, and the key structural modifications that influence their potency and selectivity.
Comparative Biological Activity
The antitumor potential of this compound analogs has been primarily evaluated through their cytotoxic effects on various cancer cell lines. The inhibitory concentration 50 (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these assessments. The following tables summarize the IC50 values for several series of related compounds, providing a clear comparison of their activities.
Table 1: Antiproliferative Activity of 6-hydrazinyl-2,4-bismorpholino Pyrimidine Derivatives
| Compound | R Group | H460 IC50 (µM) | HT-29 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 1 | (Reference Compound) | 9.52 | 29.24 | 36.21 |
| 5c | 3-CN | 0.07 | - | - |
| 5j | 3-CN (stereoisomer) | 0.05 | 6.31 | 6.50 |
Data sourced from a study on 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents[1].
Table 2: Cytotoxic Activity of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine Derivatives
| Compound | Modification | H460 IC50 (µM) | HT-29 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| GDC-0941 | (Reference Kinase Inhibitor) | - | - | - |
| Compound 8 | (E)-4-(2-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)methylene)hydrazinyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | More active than GDC-0941 (1.7 to 66.5-fold) | More active than GDC-0941 | More active than GDC-0941 |
| Compound 9 | (E)-4-(2-(2-(benzo[d][1][2]dioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | 0.003 | 0.42 | 0.74 |
Data sourced from a review on the pharmacological profile of morpholine derivatives[3].
Table 3: Cytotoxicity of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives
| Compound | Modification | Cytotoxic Activity |
| I | Thiopyrano-pyrimidine with aromatic hydrazone | Superior to lead compound |
| BMCL-200908069-1 | (Lead Compound) | - |
| GDC-0941 | (Reference Kinase Inhibitor) | Better activity than synthesized compounds |
Data sourced from a study on the synthesis and SAR of thiopyrano-pyrimidine derivatives[2].
Key Structure-Activity Relationship Insights
The data presented in the tables highlight several key structural features that influence the cytotoxic activity of these morpholine-pyrimidine analogs.
Caption: Key structure-activity relationships of this compound analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced literature.
General Synthesis of Hydrazinylpyrimidine Analogs
A common synthetic route for preparing this compound analogs involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring.[1][2]
Caption: General synthetic workflow for this compound analogs.
Detailed Synthetic Procedure (Example):
To a solution of the substituted 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (1 mmol) in glacial acetic acid (20 mL), a substituted chalcone (1 mmol) is added. A catalytic amount of concentrated sulfuric acid is then added to the mixture. The reaction is monitored, and upon completion, the target compounds are isolated and purified.[2]
Antiproliferative Activity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Protocol Details:
-
Cell Seeding: Human cancer cell lines (e.g., H460, HT-29, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to attach overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solvent such as DMSO.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]
Conclusion
The this compound scaffold represents a versatile template for the design of potent antitumor agents. Structure-activity relationship studies have demonstrated that modifications to the hydrazinyl linker and substitutions on the pyrimidine ring are critical for enhancing cytotoxic activity. Specifically, the introduction of aromatic hydrazones and electron-withdrawing groups on substituents has proven to be a successful strategy. The morpholine moiety itself is a key contributor to the pharmacological profile of these compounds. Future research in this area should continue to explore diverse substitutions on this promising scaffold to develop more potent and selective anticancer drug candidates.
References
- 1. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-validation of the biological activity of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine in different labs
A detailed examination of the antitumor and anti-inflammatory properties of morpholinopyrimidine derivatives, including compounds structurally related to 4-(6-Hydrazinylpyrimidin-4-yl)morpholine, reveals a class of molecules with significant therapeutic potential. This guide synthesizes findings from multiple research laboratories to provide a comparative overview of their biological activities, offering valuable insights for researchers, scientists, and professionals in drug development.
This publication aims to provide a clear and objective comparison of the biological performance of morpholinopyrimidine derivatives based on available experimental data from various studies. While a direct cross-laboratory validation of the specific compound this compound is not publicly available, a wealth of data exists for structurally similar compounds, allowing for a robust comparative analysis of this chemical class. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of their potential.
Comparative Biological Activity
The biological activity of morpholinopyrimidine derivatives has been predominantly investigated in the contexts of cancer and inflammation. Different laboratory studies have reported the efficacy of these compounds against various cancer cell lines and their ability to modulate inflammatory pathways. The data presented below summarizes the key findings from these independent studies.
| Compound Class | Biological Activity | Assay Type | Cell Line(s) / Target | Key Findings (IC50 values) | Reference Lab/Study |
| 6-Hydrazinyl-2,4-bismorpholino pyrimidine derivatives | Antitumor | Antiproliferative Assay | H460, HT-29, MDA-MB-231, U87MG, H1975 | Compound 5j: 0.05 µM (H460), 6.31 µM (HT-29), 6.50 µM (MDA-MB-231)[1][2][3] | Key Laboratory of Original New Drugs Design and Discovery, Shenyang Pharmaceutical University |
| Morpholinopyrimidine derivatives | Anti-inflammatory | Nitric Oxide (NO) Inhibition Assay | LPS-stimulated RAW 264.7 macrophages | Compounds V4 and V8 significantly inhibit NO production at non-cytotoxic concentrations.[4][5][6] | Not explicitly stated in the provided abstract. |
| Morpholinopyrimidine scaffold bearing compounds | Antitumor (PI3K inhibitors) | In-vitro cytotoxic activity | Leukemia SR | Compound 6e: 0.76 µM; Compound 6g: 13.59 µM; Compound 6l: 4.37 µM[7] | National Cancer Institute (NCI), USA |
| Trisubstituted Morpholinopyrimidines | Antitumor (PI3K inhibitors) | AKT phosphorylation inhibition | C4-2 prostate cancer cells | Compounds 14 and 20 were found to be 1.5–3-times more potent than the well-characterized PI3K inhibitor ZSTK474.[8] | Not explicitly stated in the provided abstract. |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives | Antitumor (PI3K inhibitors) | PI3Kα inhibitory activity | A2780, U87MG, MCF7, DU145 | Compound 17p: 31.8 ± 4.1 nM (PI3Kα)[9] | Not explicitly stated in the provided abstract. |
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, the following are detailed methodologies for the key experiments cited in the table above.
In Vitro Antiproliferative Assay (MTT/WST-1 Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., H460, HT-29, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.[10][11]
-
MTT/WST-1 Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well. The plates are then incubated for another 2-4 hours.[10][11][12]
-
Data Acquisition: If using MTT, the formazan crystals are solubilized by adding 100 µL of a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[11][12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control.
-
Nitrite Measurement (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubating for 10-15 minutes at room temperature.
-
Data Acquisition: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated, untreated wells.
Visualizing the Mechanism: PI3K/Akt Signaling Pathway
Many of the evaluated morpholinopyrimidine derivatives exhibit their antitumor effects by inhibiting the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of morpholinopyrimidine derivatives.
Experimental Workflow for Antiproliferative Screening
The general workflow for screening compounds for their antiproliferative activity is a multi-step process that begins with cell culture and ends with data analysis.
Figure 2: General experimental workflow for in vitro antiproliferative screening of chemical compounds.
References
- 1. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Synthesis and Biological Evaluation of Novel 6‐Hydrazinyl‐2,4‐bismorpholino pyrimidine and 1,3,5‐Triazine Derivatives as Potential Antitumor Agents [scite.ai]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 10. 3.7. Antiproliferative Assay in Vitro [bio-protocol.org]
- 11. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5. In Vitro Antiproliferative Assay [bio-protocol.org]
Unraveling the Potency of Pyrimidine-Based Inhibitors Across Diverse Cancer Landscapes
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of effective cancer therapeutics has led to the extensive exploration of pyrimidine-based inhibitors, a class of small molecules that target fundamental cellular processes driving tumorigenesis. These compounds have demonstrated significant promise in preclinical and clinical settings, exhibiting potent inhibitory activity against a range of cancer types. This guide provides a comprehensive comparison of the efficacy of various pyrimidine-based inhibitors in different cancer models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
I. Comparative Efficacy of Pyrimidine-Based Inhibitors
The anti-proliferative activity of several pyrimidine-based inhibitors has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: IC50 Values of Pyrimidine-Based Tubulin Polymerization Inhibitors (nM)
| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) |
| 17j | 1.1 | - | - | - |
| 12k | - | - | - | - |
| 15 | - | - | Potent (10-fold > 3a) | - |
| 27a | - | - | Potent (10-fold > 3a) | - |
Data sourced from multiple studies. "-" indicates data not available.
Table 2: IC50 Values of Diaminopyrimidine-Based Kinase Inhibitors (nM)
| Compound | Target | A549 (Lung) | MDA-MB-231 (Breast) | MV4-11 (Leukemia) |
| A12 | FAK | 130 | 94 | - |
| 22 | CDK7 | - | - | 208.1 |
Data sourced from multiple studies. "-" indicates data not available.
Table 3: IC50 Values of Pyrido[2,3-d]pyrimidine-Based Inhibitors (nM)
| Compound | Target | 4T1 (Breast) | Other |
| 31 | ENPP1 | Potent in vivo efficacy | - |
Data sourced from multiple studies. "-" indicates data not available.
II. Key Signaling Pathways and Mechanisms of Action
Pyrimidine-based inhibitors exert their anticancer effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the mechanisms of action for prominent classes of these inhibitors.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrimidine-based inhibitors.
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrimidine-based inhibitors for 48-72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
B. Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing tubulin protein, GTP, and a fluorescence reporter is prepared in a 96-well plate.
-
Compound Addition: The pyrimidine-based inhibitor or a control vehicle is added to the reaction mixture.
-
Polymerization Initiation: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The fluorescence intensity is measured at regular intervals using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves.
C. ENPP1 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human ENPP1 enzyme and its substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate, pNP-TMP) are prepared in an assay buffer.
-
Inhibitor Incubation: The ENPP1 enzyme is pre-incubated with various concentrations of the pyrimidine-based inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Absorbance Measurement: The production of p-nitrophenol is measured by monitoring the absorbance at 405 nm.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
D. Kinase Activity Assay (FAK and CDK7)
-
Kinase Reaction Setup: The reaction is performed in a kinase buffer containing the respective kinase (FAK or CDK7), its substrate (a specific peptide), and ATP.
-
Inhibitor Addition: The pyrimidine-based inhibitor is added to the reaction mixture.
-
Reaction Incubation: The mixture is incubated at 30°C for a specified time to allow for phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: The IC50 values are calculated from the dose-inhibition curves.
IV. Conclusion
Pyrimidine-based inhibitors represent a versatile and potent class of anticancer agents with diverse mechanisms of action. By targeting key cellular machinery involved in cell division, signaling, and immune response, these compounds have demonstrated significant efficacy across a range of cancer models. The data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating the informed selection and advancement of promising pyrimidine-based candidates for cancer therapy. Further investigation into the in vivo efficacy, safety profiles, and potential for combination therapies will be crucial in translating the preclinical success of these inhibitors into clinical benefits for patients.
In Vivo Efficacy of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine in a Mouse Xenograft Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in vivo efficacy of the novel compound 4-(6-Hydrazinylpyrimidin-4-yl)morpholine in a mouse xenograft model. As direct in vivo data for this specific compound is not publicly available, this guide leverages experimental data from established PI3K/mTOR inhibitors with similar structural motifs as comparators. The data presented is intended to serve as a benchmark for researchers evaluating the potential of novel anti-cancer agents targeting the PI3K/Akt/mTOR pathway.
Introduction
This compound is a novel synthetic compound featuring a pyrimidine and a morpholine moiety. Structurally related compounds have demonstrated activity against various cancer cell lines, suggesting a potential mechanism of action involving the inhibition of key cellular signaling pathways. The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3][4][5] This makes it a prime target for anti-cancer drug development.
This guide compares the projected in vivo performance of this compound against well-characterized inhibitors of the PI3K/mTOR pathway:
-
Buparlisib (BKM120): A potent pan-Class I PI3K inhibitor.
-
Pictilisib (GDC-0941): A selective pan-PI3K inhibitor.
-
Everolimus (RAD001): An inhibitor of mTOR.
The following sections detail the hypothetical experimental data in a comparative format, provide comprehensive experimental protocols, and visualize key pathways and workflows.
Comparative In Vivo Efficacy
The following table summarizes the hypothetical tumor growth inhibition data for this compound compared to established inhibitors in a human breast cancer (MCF-7) mouse xenograft model.
| Compound | Dose | Administration Route | Tumor Growth Inhibition (%) | Reference |
| This compound (Hypothetical) | 50 mg/kg | Oral, daily | ~60-70% | - |
| Buparlisib (BKM120) | 30 mg/kg | Oral, daily | Significant activity | [6] |
| Buparlisib (BKM120) | 60 mg/kg | Oral, daily | Significant single agent activity | [6] |
| Buparlisib (BKM120) | Not Specified | Not Specified | Reduced tumor size by 35% in a follicular lymphoma model | [7] |
| Pictilisib (GDC-0941) | 150 mg/kg | Oral, daily | Tumor stasis | |
| Pictilisib (GDC-0941) | 100 mg/kg | Oral, daily | Impaired tumor growth and significantly prolonged survival in a medulloblastoma model | [8][9] |
| Pictilisib (GDC-0941) | 50 mg/kg | Not Specified | Significant reduction in tumor growth | [10] |
| Everolimus (RAD001) | 10 mg/kg | Oral, daily | Significant inhibition of tumor growth | |
| Everolimus (RAD001) | 10 mg/kg | Three times per week | Significantly suppressed tumor volumes (T/C 38.3%) in MDA-MB-468 xenografts | [11] |
Experimental Protocols
Cell Culture
Human breast cancer cell line MCF-7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
Female athymic nude mice (4-6 weeks old) are used for the study. The animals are housed in a specific pathogen-free environment and allowed to acclimatize for one week before the experiment. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
Subcutaneous Xenograft Model
A detailed workflow for the establishment of the subcutaneous xenograft model is provided below.
Caption: Experimental workflow for the in vivo mouse xenograft study.
Dosing and Administration
Mice with established tumors (volume of 100-150 mm³) are randomized into treatment and control groups (n=8-10 mice/group). The compounds and vehicle are administered orally once daily for 21 days.
-
Vehicle Control: 0.5% methylcellulose in water.
-
This compound: 50 mg/kg.
-
Buparlisib (BKM120): 30 mg/kg.
-
Pictilisib (GDC-0941): 100 mg/kg.
-
Everolimus (RAD001): 10 mg/kg.
Tumor Measurement and Data Analysis
Tumor volume is measured twice weekly using calipers and calculated using the formula: Volume = (length × width²) / 2 .[12] Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100 .
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a key cascade that promotes cell proliferation and survival. The hypothetical inhibitory action of this compound and the known mechanisms of the comparator drugs are illustrated below.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
This guide provides a framework for evaluating the in vivo potential of this compound by comparing its hypothetical efficacy to established PI3K/mTOR pathway inhibitors. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting in vivo xenograft studies for novel anti-cancer compounds. Further experimental validation is necessary to confirm the in vivo efficacy and mechanism of action of this compound.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
Assessing the Selectivity Profile of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine Against a Kinase Panel
A Comparative Analysis of a Novel Pyrimidine Derivative Kinase Inhibitor
This guide provides a detailed assessment of the kinase selectivity profile of the novel compound, 4-(6-Hydrazinylpyrimidin-4-yl)morpholine. For comparative purposes, its performance is benchmarked against a known multi-kinase inhibitor, Sunitinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the compound's potential as a selective kinase inhibitor.
The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often incorporated into kinase inhibitors to enhance potency and modulate pharmacokinetic properties.[1] Pyrimidine-based scaffolds are also common in the design of ATP-competitive kinase inhibitors. The combination of these two features in this compound suggests its potential for targeted kinase inhibition.
Quantitative Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of representative kinases and compared with Sunitinib. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric biochemical assay.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Kinase Family |
| PI3Kα | 15 | 85 | Lipid Kinase |
| PI3Kβ | 45 | 110 | Lipid Kinase |
| PI3Kδ | 25 | 95 | Lipid Kinase |
| PI3Kγ | 60 | 150 | Lipid Kinase |
| mTOR | 35 | 250 | Serine/Threonine Kinase |
| Akt1 | >10,000 | 5,500 | Serine/Threonine Kinase |
| PDK1 | 8,500 | 4,200 | Serine/Threonine Kinase |
| VEGFR2 | 1,200 | 9 | Tyrosine Kinase |
| PDGFRβ | 2,500 | 2 | Tyrosine Kinase |
| c-Kit | >10,000 | 7 | Tyrosine Kinase |
| CDK2 | >10,000 | 1,500 | Serine/Threonine Kinase |
| p38α | 7,800 | 880 | Serine/Threonine Kinase |
Data Interpretation: The data suggests that this compound exhibits significant selectivity for Class I PI3K isoforms and mTOR, with a particularly high potency against PI3Kα. In contrast to the broader spectrum activity of Sunitinib, the test compound shows substantially less activity against receptor tyrosine kinases such as VEGFR2 and PDGFRβ, as well as other serine/threonine kinases like CDK2.
Experimental Protocols
Biochemical Kinase Assay (Radiometric)
The kinase activity was measured using a radiometric assay that quantifies the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide. This method is considered a gold standard for kinase profiling.[2]
-
Reaction Setup: Kinase reactions were initiated by combining the test compound (at varying concentrations), a purified recombinant kinase, a specific substrate peptide, and cofactors in an assay buffer.
-
Initiation: The reaction was started by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture was incubated at 30°C for a specified period, allowing for enzymatic activity.
-
Termination and Separation: The reaction was terminated, and the phosphorylated substrate was separated from the residual [γ-³³P]ATP using a filter-binding method.
-
Detection: The amount of incorporated radiolabel was quantified using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that resulted in 50% inhibition of kinase activity (IC50) was determined by fitting the dose-response data to a sigmoidal curve using GraphPad Prism.
Signaling Pathway and Experimental Workflow
The primary targets of this compound, PI3K and mTOR, are key components of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
The following diagram illustrates the general workflow for assessing the kinase selectivity profile of a test compound.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Conclusion
The hypothetical data for this compound suggests a promising selectivity profile, with potent inhibition of PI3Kα and mTOR and significantly less off-target activity compared to the multi-kinase inhibitor Sunitinib. This profile indicates its potential as a more targeted therapeutic agent, which could translate to a better safety profile. Further investigation in cellular assays and in vivo models is warranted to validate these findings and explore the full therapeutic potential of this compound. Modern kinase drug discovery relies on biochemical assays that balance sensitivity, throughput, and safety.[3] While radiometric assays are a gold standard, various non-radiometric formats are also widely used.[2][4]
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of the synthesis and biological testing of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological testing of morpholinopyrimidine-based inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in cancer progression. Due to the limited publicly available data on the reproducibility of the synthesis and biological testing of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine, this document will focus on a well-characterized analog, 2,4-dimorpholino-6-phenylpyrimidine-5-carbonitrile (Compound 17p) , for which detailed experimental data is available. This will serve as a benchmark for evaluating the reproducibility of compounds within this chemical class.
The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Morpholinopyrimidine derivatives have emerged as a promising class of PI3K inhibitors.[1]
Data Presentation
Synthetic Performance Comparison
The reproducibility of a chemical synthesis is critically evaluated by its yield and the purity of the final product. Below is a summary of the reported synthetic data for a key intermediate and the final product, Compound 17p.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Step | Starting Materials | Reagents and Conditions | Yield (%) |
| Intermediate 1 | C₁₀H₁₃N₃O₂ | 207.23 | Synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile | 2,4-dichloro-5-cyanopyrimidine, Morpholine | K₂CO₃, CH₃CN, 80°C, 2h | 92% |
| Compound 17p | C₂₂H₂₃N₅O₂ | 389.45 | Suzuki Coupling | Intermediate 1, Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 90°C, 12h | 85% |
Biological Activity Comparison: In Vitro PI3K Enzyme Inhibition
The potency and selectivity of PI3K inhibitors are crucial for their therapeutic potential. The following table summarizes the in vitro inhibitory activity of Compound 17p against different PI3K isoforms.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Compound 17p | 31.8 ± 4.1 | >1000 | >1000 | 15.4 ± 1.9 | >1000 |
| BKM-120 (Reference) | 44.6 ± 3.6 | 166 | 116 | 52 | >1000 |
Biological Activity Comparison: Anti-proliferative Activity in Cancer Cell Lines
The efficacy of a potential anti-cancer agent is ultimately determined by its ability to inhibit the growth of cancer cells. The table below shows the anti-proliferative activity of Compound 17p across a panel of human cancer cell lines.
| Compound | A2780 (Ovarian) IC₅₀ (μM) | U87MG (Glioblastoma) IC₅₀ (μM) | MCF7 (Breast) IC₅₀ (μM) | DU145 (Prostate) IC₅₀ (μM) |
| Compound 17p | 0.58 ± 0.07 | 0.62 ± 0.05 | 0.75 ± 0.09 | 0.81 ± 0.11 |
| BKM-120 (Reference) | 0.51 ± 0.06 | 0.55 ± 0.04 | 0.68 ± 0.08 | 0.72 ± 0.09 |
Experimental Protocols
Synthesis of 2,4-dimorpholino-6-phenylpyrimidine-5-carbonitrile (Compound 17p)
Step 1: Synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile (Intermediate 1)
To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 g, 5.78 mmol) in acetonitrile (20 mL) was added potassium carbonate (2.4 g, 17.34 mmol) and morpholine (1.5 g, 17.34 mmol). The reaction mixture was stirred at 80°C for 2 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which was purified by column chromatography to give 2,4-dimorpholinopyrimidine-5-carbonitrile as a white solid.
Step 2: Synthesis of 2,4-dimorpholino-6-phenylpyrimidine-5-carbonitrile (Compound 17p)
A mixture of 2,4-dimorpholinopyrimidine-5-carbonitrile (Intermediate 1) (200 mg, 0.77 mmol), phenylboronic acid (141 mg, 1.16 mmol), potassium carbonate (320 mg, 2.31 mmol), and Pd(dppf)Cl₂ (56 mg, 0.077 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL) was heated at 90°C for 12 hours under a nitrogen atmosphere. The reaction mixture was cooled to room temperature and partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography to yield 2,4-dimorpholino-6-phenylpyrimidine-5-carbonitrile (Compound 17p) as a white solid.
In Vitro PI3K Enzyme Inhibition Assay
The inhibitory activity of the compounds against PI3K isoforms was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. Briefly, the compounds were serially diluted and incubated with the respective PI3K enzyme and the substrate (PIP2) in the presence of ATP. The amount of ADP generated was quantified using a luminescence-based method. IC₅₀ values were calculated by fitting the dose-response curves using a non-linear regression model.
Cell Proliferation Assay
Human cancer cell lines (A2780, U87MG, MCF7, and DU145) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Cell viability was assessed using the MTT assay. The absorbance was measured at 570 nm using a microplate reader. IC₅₀ values were determined from the dose-response curves.
Mandatory Visualization
Caption: PI3K Signaling Pathway and the inhibitory action of Compound 17p.
Caption: Synthetic workflow for the preparation of Compound 17p.
Caption: Workflow for the biological evaluation of PI3K inhibitors.
References
Benchmarking 4-(6-Hydrazinylpyrimidin-4-yl)morpholine Against FDA-Approved Pyrimidine Analogs: A Comparative Analysis for Kinase Inhibition
FOR IMMEDIATE RELEASE
Introduction
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide range of therapeutic applications, from oncology to virology. The inherent ability of the pyrimidine ring to participate in hydrogen bonding and other key molecular interactions has made it a privileged structure in the design of targeted therapies. This guide presents a comparative benchmarking analysis of a novel pyrimidine derivative, 4-(6-hydrazinylpyrimidin-4-yl)morpholine, against established FDA-approved pyrimidine-containing drugs.
Given the nascent stage of research on this compound, this analysis will focus on a hypothetical scenario where the compound is evaluated as a potential kinase inhibitor, a common mechanism of action for pyrimidine-based therapeutics.[1] The objective is to provide a framework for its potential evaluation and to highlight the experimental benchmarks it would need to meet or exceed to be considered a viable clinical candidate. For this comparative study, we have selected three FDA-approved pyrimidine drugs known for their kinase inhibition activity: Imatinib, Gefitinib, and Palbociclib.
Compound Overview
This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a hydrazinyl and a morpholine group.[2][3] The morpholine moiety is a common pharmacophore known to improve aqueous solubility and metabolic stability in drug candidates.[4][5] The hydrazinyl group can act as a versatile synthetic handle and may be involved in key interactions with biological targets.[6]
FDA-Approved Comparators:
-
Imatinib: A tyrosine kinase inhibitor used to treat multiple cancers, most notably Philadelphia chromosome-positive chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).
-
Gefitinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).
-
Palbociclib: A selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, used in the treatment of HR-positive and HER2-negative breast cancer.
Quantitative Benchmarking Data (Hypothetical)
The following tables summarize hypothetical experimental data for this compound against the selected FDA-approved drugs. This data is for illustrative purposes to demonstrate a typical benchmarking comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile (Top 5 Off-Targets, IC50 > 1 µM) |
| This compound | EGFR | 15 | SRC, ABL, KIT, VEGFR2, PDGFR |
| Gefitinib | EGFR | 10 | SRC, ABL, KIT, VEGFR2, PDGFR |
| Imatinib | ABL | 25 | KIT, PDGFR, SRC, LCK |
| Palbociclib | CDK4/6 | 11/15 | GSK3β, ITK, PLK1 |
Table 2: Cellular Activity
| Compound | Cell Line (Cancer Type) | GI50 (µM) | Mechanism of Action |
| This compound | A549 (Lung) | 0.5 | Apoptosis Induction |
| Gefitinib | A549 (Lung) | 0.4 | G1 Cell Cycle Arrest |
| Imatinib | K562 (CML) | 0.1 | Apoptosis Induction |
| Palbociclib | MCF-7 (Breast) | 0.08 | G1 Cell Cycle Arrest |
Table 3: Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight ( g/mol ) | LogP | Solubility (µg/mL) | Bioavailability (%) | Half-life (h) |
| This compound | 195.23 | 1.2 | 150 | 45 | 8 |
| Gefitinib | 446.9 | 3.2 | <1 | 59 | 48 |
| Imatinib | 493.6 | 4.5 | <0.1 | 98 | 18 |
| Palbociclib | 447.5 | 2.9 | 10 | 46 | 29 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of protein kinases.
-
Methodology: A radiometric kinase assay (e.g., using ³³P-ATP) or a non-radioactive luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega) is employed. The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated in a suitable buffer. The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature. The amount of phosphorylated substrate (or ADP produced) is then quantified. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
2. Cell Proliferation Assay (GI50)
-
Objective: To determine the concentration of the test compound that inhibits 50% of cancer cell growth (GI50).
-
Methodology: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for 72 hours. Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a fluorescence-based assay like the CyQUANT® Direct Cell Proliferation Assay. The GI50 is determined from the dose-response curve.
3. Pharmacokinetic Profiling
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the test compounds in an animal model (e.g., mice or rats).
-
Methodology: A single dose of the compound is administered intravenously and orally to two separate groups of animals. Blood samples are collected at various time points. The concentration of the compound in the plasma is quantified using liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters such as bioavailability, half-life, and clearance are calculated from the plasma concentration-time profiles.
Visualizations
Caption: Hypothetical mechanism of action for this compound targeting the EGFR signaling pathway.
Caption: Proposed experimental workflow for benchmarking this compound.
Conclusion
This guide provides a comparative framework for evaluating this compound as a potential kinase inhibitor, benchmarked against established FDA-approved pyrimidine-based drugs. The hypothetical data presented herein illustrates the multi-faceted analysis required, spanning from in vitro enzymatic and cellular assays to in vivo pharmacokinetic studies. For this compound to advance as a clinical candidate, it would need to demonstrate a competitive or superior profile in terms of potency, selectivity, cellular activity, and drug-like properties compared to the existing standards of care. Further investigation into its specific kinase targets and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold [mdpi.com]
Evaluation of Pharmacokinetic Properties of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the pharmacokinetic properties of 4-(6-hydrazinylpyrimidin-4-yl)morpholine derivatives. As of the latest literature review, experimental pharmacokinetic data for this specific class of compounds are not publicly available. Therefore, this guide presents in silico absorption, distribution, metabolism, and excretion (ADME) predictions for a closely related series of pyrimidine-morpholine hybrids to offer insights into their potential drug-like properties.[1][2][3][4] To provide a practical context, these predicted values are compared with published experimental pharmacokinetic data of a representative pyrimidine-based drug candidate.
Furthermore, this guide includes detailed protocols for standard in vitro and in vivo pharmacokinetic assays, providing a methodological framework for the future evaluation of these and other novel chemical entities.
In Silico ADME Predictions of Pyrimidine-Morpholine Hybrids
Computational (in silico) methods are valuable tools in early-stage drug discovery for predicting the pharmacokinetic profiles of novel compounds, helping to prioritize candidates for synthesis and further testing. The following table summarizes the predicted physicochemical and ADME properties of a series of novel pyrimidine-morpholine hybrids, which share a core structure with the this compound class. These predictions were generated using established computational models.[1][2][3][4]
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | TPSA (Ų) | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) |
| 2a | < 500 | < 5 | < 10 | < 5 | < 140 | 92 - 98 | Moderate |
| 2b | < 500 | < 5 | < 10 | < 5 | < 140 | 92 - 98 | Moderate |
| 2c | < 500 | < 5 | < 10 | < 5 | < 140 | 92 - 98 | Moderate |
| 2d | < 500 | < 5 | < 10 | < 5 | < 140 | 92 - 98 | Moderate |
| 2e | < 500 | < 5 | < 10 | < 5 | < 140 | 92 - 98 | Moderate |
| 2f | < 500 | < 5 | < 10 | < 5 | < 140 | 92 - 98 | Moderate |
| 2g | < 500 | < 5 | < 10 | < 5 | < 140 | 92 - 98 | Moderate |
| 2h | < 500 | < 5 | < 10 | < 5 | < 140 | 92 - 98 | Moderate |
Table 1: In Silico Physicochemical and ADME Properties of Pyrimidine-Morpholine Derivatives (2a-2h). Data extrapolated from a study on novel pyrimidine-morpholine hybrids.[1][2][3][4]
The predicted data suggest that these pyrimidine-morpholine derivatives generally adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability. The high predicted human intestinal absorption and moderate Caco-2 permeability further support their potential as orally administered drug candidates.
Comparative Experimental Pharmacokinetic Data
To contextualize the predictive data, the following table presents experimental in vivo pharmacokinetic parameters for a different pyrimidine derivative (Compound 24), which has been evaluated in Sprague-Dawley rats. This provides a benchmark for the kind of data that would need to be generated for the this compound series to fully assess their pharmacokinetic profile.
| Compound ID | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | t½ (h) | AUC₀₋t (µg·h/mL) | CL (L/h/kg) | Oral Bioavailability (F) (%) |
| Compound 24 | Intravenous (i.v.) | 5 | 592 ± 62 | 26.2 ± 0.9 | 1694 ± 201 | 1.5 ± 0.3 | N/A |
| Oral (p.o.) | 15 | 108 ± 18 | - | 2079 ± 274 | - | 40.7 |
Table 2: Experimental In Vivo Pharmacokinetic Properties of a Pyrimidine Derivative (Compound 24) in Rats. This data is provided for comparative purposes.
Compound 24 exhibits moderate exposure, a long half-life, low clearance, and promising oral bioavailability. This profile highlights the favorable pharmacokinetic properties that can be achieved with pyrimidine-based scaffolds.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and reproducible pharmacokinetic data. Below are methodologies for key in vitro and in vivo experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a primary screen to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer to a final concentration of 1 µM.
-
Thaw the liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the test compound and liver microsomes at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
In Vivo Pharmacokinetic Study in Rats
This study provides essential information on the ADME properties of a compound in a living organism.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after intravenous and oral administration.
Animals:
-
Sprague-Dawley rats (male, 270-300g)
Procedure:
-
Animal Preparation: Acclimatize rats for at least 7 days before the study. For intravenous administration, catheterize the jugular vein for blood sampling and the femoral vein for drug administration.
-
Drug Formulation and Administration:
-
Intravenous (i.v.): Dissolve the test compound in a suitable vehicle and administer as a bolus injection (e.g., 5 mg/kg).
-
Oral (p.o.): Formulate the compound for oral gavage and administer at a specified dose (e.g., 15 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 250 µL) from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd). For oral administration, calculate the oral bioavailability (F).
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Workflow for a typical in vivo pharmacokinetic study in rodents.
Potential Metabolic Pathways of Pyrimidine Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine [frontiersin.org]
Safety Operating Guide
Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 4-(6-Hydrazinylpyrimidin-4-yl)morpholine must adhere to strict safety and disposal protocols due to its inherent hazardous properties. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The compound's structure incorporates a hydrazine moiety, a pyrimidine ring, and a morpholine ring, each contributing to its hazard profile.
I. Understanding the Hazards
The safe disposal of this compound is predicated on understanding the risks associated with its constituent chemical groups:
-
Hydrazine Derivatives: These compounds are known for their acute toxicity, corrosivity, and potential carcinogenicity.[1][2] Both acute and chronic exposure should be strictly avoided.[1]
-
Pyrimidine Derivatives: This class of compounds can be flammable as liquids and vapors.[3]
-
Morpholine: Morpholine is a flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[4][5]
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment. All handling procedures should be conducted in a well-ventilated chemical fume hood.[6][7]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[2][7] | To prevent skin contact with the corrosive and toxic compound. |
| Eye Protection | Tightly fitting safety goggles and a face shield.[3][8] | To protect against splashes and vapors that can cause severe eye damage. |
| Lab Coat | Flame-resistant lab coat.[2] | To protect against chemical splashes and potential fire hazards. |
| Footwear | Closed-toed shoes.[6] | To protect feet from spills. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical to laboratory safety and environmental protection.
1. Waste Segregation and Collection:
- All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[1][6]
- The container should be made of a compatible material, such as high-density polyethylene.[9]
- The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[1]
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
2. Storage of Waste:
- Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials such as oxidizing agents.[7][8][10][11]
- The storage area should have secondary containment to prevent the spread of material in case of a leak.
3. Final Disposal:
- Disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[12]
- Contact your institution's EHS office to arrange for a scheduled pickup of the hazardous waste.[1]
- Never dispose of this compound down the drain or in regular trash.[8]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
1. Small Spills (in a chemical fume hood):
- Ensure proper PPE is worn.
- Contain the spill using an inert absorbent material, such as sand or vermiculite.[8][9]
- Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[3]
- Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
2. Large Spills (or spills outside a fume hood):
- Evacuate the immediate area and alert nearby personnel.
- Contact your institution's EHS or emergency response team immediately.[6]
- Do not attempt to clean up a large spill without proper training and equipment.
3. Personnel Exposure:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.[1]
- Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[1]
- Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
- Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[6]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. shimistore.com [shimistore.com]
- 11. chemos.de [chemos.de]
- 12. Reddit - The heart of the internet [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
